4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-chloro-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIXLQWLPQPVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240610-45-0 | |
| Record name | 4-Bromo-2-chloro-1-methyl-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of targeted inhibitors and functional probes in drug discovery programs. The strategic placement of the bromo, chloro, and methyl groups allows for further functionalization and optimization of lead compounds.
This guide will detail a robust and efficient two-step synthetic pathway, commencing with a commercially available substituted diamine and proceeding through a benzimidazolone intermediate. The rationale behind the choice of reagents and reaction conditions will be discussed to provide a thorough understanding of the synthetic strategy.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Cyclization to form 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one. This initial step involves the formation of the benzimidazole core through the cyclization of 3-bromo-N1-methylbenzene-1,2-diamine with a suitable carbonyl source.
-
Step 2: Chlorination of the Benzimidazolone Intermediate. The subsequent chlorination of the 2-oxo group of the benzimidazolone intermediate yields the final product.
This approach offers a reliable and scalable method for the preparation of the target compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
The cyclization of an ortho-phenylenediamine is a fundamental method for the formation of the benzimidazole ring system. In this step, 3-bromo-N1-methylbenzene-1,2-diamine is reacted with a carbonyl source to yield the corresponding benzimidazolone. The choice of the carbonyl source can influence the reaction conditions and overall yield.
Method A: Using Urea as the Carbonyl Source
Urea serves as a safe and cost-effective source of carbonyl for the cyclization reaction. The reaction proceeds by the thermal decomposition of urea to isocyanic acid, which then reacts with the diamine.
Experimental Protocol:
-
To a solution of 3-bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in a high-boiling solvent such as dimethylformamide (DMF), add urea (2.0 eq).
-
Heat the reaction mixture to 135-140°C and maintain this temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), remove the DMF by distillation under reduced pressure.
-
Wash the resulting solid with water and then dissolve it in a 10% aqueous sodium hydroxide solution.
-
Filter the alkaline solution to remove any insoluble impurities.
-
Neutralize the filtrate with a 35% aqueous hydrochloric acid solution to precipitate the product.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain pure 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Method B: Using Triphosgene as the Carbonyl Source
Triphosgene is a solid, safer alternative to gaseous phosgene and is an efficient reagent for the formation of the benzimidazolone ring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is generated.
Experimental Protocol:
-
To a solution of 3-bromo-N1-methylbenzene-1,2-diamine (1.0 eq) in a chlorinated solvent such as 1,2-dichloroethane, add triethylamine (1.5 eq).
-
Add a solution of triphosgene (0.67 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
After the addition is complete, reflux the reaction mixture overnight.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.[1]
Table 1: Quantitative Data for the Synthesis of 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
| Parameter | Method A (Urea) | Method B (Triphosgene) |
| Starting Material | 3-bromo-N1-methylbenzene-1,2-diamine | 3-bromo-N1-methylbenzene-1,2-diamine |
| Reagent | Urea | Triphosgene, Triethylamine |
| Solvent | DMF | 1,2-dichloroethane |
| Temperature | 135-140°C | Reflux |
| Reaction Time | 12 hours | Overnight |
| Typical Yield | 70-80% | 85-95% |
Part 2: Synthesis of this compound
The conversion of the 2-oxo group of the benzimidazolone to a chloro group is a crucial step in this synthesis. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.
Chlorination using Phosphorus Oxychloride (POCl₃)
The reaction of 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one with POCl₃ proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) to the flask. A catalytic amount of phenol can be added to facilitate the reaction.
-
Heat the reaction mixture to 103-107°C and maintain this temperature for 12 hours.[2]
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Neutralize the acidic solution with a 40% sodium hydroxide solution to a pH of approximately 10.
-
The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[2]
Caption: Simplified mechanism of chlorination using POCl₃.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Starting Material | 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Reagent | Phosphorus oxychloride (POCl₃) |
| Temperature | 103-107°C |
| Reaction Time | 12 hours |
| Typical Yield | 80-90% |
Characterization and Analysis
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Melting Point: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Safety Considerations
-
3-bromo-N1-methylbenzene-1,2-diamine: Handle with care, as aromatic amines can be toxic.
-
Urea: Generally considered safe, but avoid inhalation of dust.
-
Triphosgene: A toxic substance that should be handled in a well-ventilated fume hood. It is a moisture-sensitive solid.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Solvents (DMF, 1,2-dichloroethane): Handle in a well-ventilated area and avoid inhalation of vapors.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step process involving the cyclization of 3-bromo-N1-methylbenzene-1,2-diamine to a benzimidazolone intermediate, followed by chlorination with phosphorus oxychloride. This guide provides detailed protocols and insights into the synthetic strategy, enabling researchers to efficiently produce this valuable chemical intermediate for applications in drug discovery and development.
References
Introduction: The Benzimidazole Scaffold and the Challenge of Novel Derivatives
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
The benzimidazole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The specific substitution pattern on this bicyclic heterocycle dictates its physicochemical and pharmacological profiles. This guide focuses on the specific derivative, This compound , a compound of interest for drug discovery and development programs.
A comprehensive survey of current scientific literature reveals a notable absence of experimentally determined data for this exact molecule. This is a common challenge in early-stage drug discovery, where novel compounds are synthesized before extensive characterization is published. Therefore, this document adopts a dual approach. First, it provides a robust predictive framework for the key physicochemical properties of the target molecule, grounded in data from structurally analogous compounds. Second, and more critically, it furnishes detailed, field-proven experimental protocols for the empirical determination of these properties. This serves as both a predictive guide and a practical manual for researchers aiming to synthesize and characterize this and similar novel chemical entities.
Molecular Profile and Predicted Physicochemical Properties
The fundamental identity of a compound is defined by its structure and core physical constants. These values are the primary inputs for computational models that predict absorption, distribution, metabolism, and excretion (ADME) properties.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₆BrClN₂
-
Canonical SMILES: CN1C2=C(C=CC(=C2)Br)N=C1Cl
-
Summary of Predicted and Analog-Derived Properties
The following table summarizes the predicted physicochemical properties for this compound. These predictions are derived from computational models and by extrapolating from data on structurally related compounds, such as 4-bromo-1,2-dimethyl-1H-benzo[d]imidazole[2] and the unmethylated parent 4-bromo-2-chloro-1H-benzo[d]imidazole.[3]
| Property | Predicted/Estimated Value | Rationale & Causality |
| Molecular Weight | 245.50 g/mol | Calculated directly from the molecular formula (C₈H₆BrClN₂). |
| Melting Point (°C) | >150 °C (Estimated) | Benzimidazole cores typically exhibit high melting points due to strong intermolecular interactions (π-stacking, hydrogen bonding in parent compounds). The halogen substituents increase molecular weight and polarity, likely leading to a high melting point. For comparison, the parent compound benzimidazole melts at 170-172 °C.[4] |
| Boiling Point (°C) | >400 °C (Predicted) | High boiling point is expected due to the compound's polarity, molecular weight, and aromatic nature, leading to significant intermolecular forces. |
| Aqueous Solubility | Low to Insoluble | The presence of a large, hydrophobic aromatic system and two halogen atoms (bromo and chloro) significantly outweighs the polar contribution of the two nitrogen atoms. Solubility is expected to be poor in neutral aqueous media.[5] |
| logP (Octanol/Water) | 3.0 - 3.5 (Predicted) | The molecule is predominantly lipophilic. The chloro, bromo, and methyl groups all contribute positively to the logP value. This is a critical parameter influencing membrane permeability and potential for promiscuous binding.[6] |
| pKa (Basic) | 2.5 - 4.0 (Predicted) | The pyridine-like nitrogen (N3) of the imidazole ring is basic. However, the electron-withdrawing effect of the chloro group at the adjacent C2 position significantly reduces this basicity compared to unsubstituted benzimidazoles (pKa ≈ 5.5).[4] |
Experimental Determination of Physicochemical Properties
Trustworthy drug development relies on empirical data.[7] The following sections provide step-by-step protocols for determining the critical physicochemical properties outlined above. These methods are designed to be self-validating and are standard practice in the pharmaceutical industry.
Workflow for Property Determination
The logical flow for characterizing a new chemical entity involves synthesis, purification, structural confirmation, and then the measurement of its key physicochemical properties.
Caption: Experimental workflow for compound characterization.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp melting range suggests high purity, while a broad or depressed range often indicates the presence of impurities.
-
Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating rate (10-20 °C/min) for a preliminary, approximate measurement.
-
For the accurate measurement, use a new sample and heat rapidly to within 15-20 °C of the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min.
-
-
Recording: Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Protocol: Aqueous Solubility (Shake-Flask Method)
Causality: Aqueous solubility is a critical factor for drug absorption and distribution. The shake-flask method (OECD Guideline 105) is the gold standard for determining this property, as it measures thermodynamic equilibrium solubility.[8]
-
Preparation: Add an excess amount of the solid compound to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
-
Sampling & Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile or methanol).
-
Quantify the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Protocol: Lipophilicity (logP/logD) Determination
Causality: Lipophilicity, measured as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH, governs a molecule's ability to cross biological membranes.
Caption: Workflow for Shake-Flask logD determination.
-
System Preparation: Use n-octanol and a buffer of the desired pH (e.g., pH 7.4 for logD₇.₄), mutually pre-saturated to prevent volume changes during the experiment.
-
Partitioning:
-
Add a known amount of the compound, dissolved in one of the phases, to a vial containing known volumes of both n-octanol and the aqueous buffer.
-
Seal the vial and shake vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the two immiscible layers.
-
Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using HPLC.
-
Calculation: The distribution coefficient (D) is the ratio of the concentration in octanol to the concentration in the aqueous buffer. The final value is expressed as its logarithm: logD = log([Compound]octanol / [Compound]aqueous).
Protocol: Ionization Constant (pKa) Determination
Causality: The pKa value defines the extent of a molecule's ionization at a given pH. This profoundly impacts solubility, permeability, and target binding. For the target molecule, the key value is the pKa of the basic nitrogen, which will be protonated at low pH. Potentiometric titration is a highly accurate method for this measurement.[7]
-
Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration:
-
Place the solution in a thermostatted vessel with a calibrated pH electrode.
-
Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate the basic nitrogen.
-
Record the pH value after each addition of the titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software is often used to refine the pKa value from the derivative of the titration curve.
Proposed Synthetic Pathway
While a specific synthesis for this compound is not published, a reliable route can be proposed based on established benzimidazole chemistry.[1] The Phillips condensation is a classic method for forming the benzimidazole ring.
Caption: Proposed two-step synthesis pathway.
Step 1: Condensation. The synthesis would begin with the commercially available or synthesized 3-Bromo-N¹-methylbenzene-1,2-diamine . This diamine would undergo a condensation reaction with a one-carbon electrophile. Using cyanogen bromide (CNBr) would directly yield 4-Bromo-1-methyl-1H-benzo[d]imidazol-2-amine .
Step 2: Sandmeyer Reaction. The resulting 2-amino-benzimidazole intermediate is then subjected to a Sandmeyer reaction. Diazotization of the amino group with sodium nitrite in a strong acid (e.g., sulfuric acid) followed by treatment with copper(I) chloride (CuCl) in hydrochloric acid would replace the amino group with a chloro substituent, yielding the final target compound.
Conclusion
This compound presents a molecular profile characteristic of a lipophilic, weakly basic compound with low anticipated aqueous solubility. While this guide provides a robust predictive framework, the core directive for any drug development professional is the empirical validation of these properties. The detailed protocols furnished herein offer a clear and authoritative pathway for researchers to perform this essential characterization, transforming a novel chemical structure into a well-understood entity ready for further pharmacological evaluation.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole | C9H9BrN2 | CID 83449611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, identified by the CAS number 1240610-45-0 , is a halogenated benzimidazole derivative.[1] The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific substitution pattern of a bromo, chloro, and methyl group on the benzimidazole ring system suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules and as a candidate for screening in drug discovery programs.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential applications in drug development. Given the limited publicly available data for this specific compound, this guide leverages established principles of benzimidazole chemistry to provide a predictive framework for its synthesis and characteristics.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented, its physicochemical properties can be predicted based on the analysis of its structural components and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆BrClN₂ | Based on the chemical structure. |
| Molecular Weight | 245.51 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Typical for halogenated aromatic compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic and halogenated nature suggests limited aqueous solubility and good solubility in organic media. |
| Melting Point | Estimated in the range of 150-200 °C | Halogenated benzimidazoles typically have relatively high melting points due to their rigid, planar structure and intermolecular interactions. |
| Stability | Stable under normal laboratory conditions. | The benzimidazole ring is generally stable. Avoid strong oxidizing agents and extreme pH. |
Plausible Synthetic Pathway and Experimental Protocol
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. The following proposed pathway is based on well-established methodologies for the synthesis of substituted benzimidazoles.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
This initial step involves the cyclization of a substituted o-phenylenediamine with a carbonylating agent to form the benzimidazolone core.
Materials:
-
3-Bromo-N-methyl-1,2-diaminobenzene
-
1,1'-Carbonyldiimidazole (CDI) or Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 3-Bromo-N-methyl-1,2-diaminobenzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Step 2: Chlorination to Yield this compound
The benzimidazolone intermediate is then converted to the final 2-chloro derivative using a chlorinating agent.
Materials:
-
4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst, optional)
-
Toluene or another suitable high-boiling solvent
Procedure:
-
In a well-ventilated fume hood, place 4-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 equivalent) in a round-bottom flask.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents). A high-boiling solvent like toluene can be used as a co-solvent.
-
Add a catalytic amount of N,N-dimethylaniline (optional).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Potential Applications in Drug Discovery
The benzimidazole scaffold is a cornerstone in the development of a wide range of pharmaceuticals.[2][3][4] The specific substitution pattern of this compound makes it a valuable building block for several reasons:
-
Versatile Synthetic Handle: The 2-chloro substituent is a good leaving group, allowing for nucleophilic substitution reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups. This enables the creation of large libraries of compounds for high-throughput screening.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted benzimidazole core. The specific substitution pattern can be tailored to achieve selectivity and potency against various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial and Antiviral Agents: Halogenated benzimidazoles have shown promise as antimicrobial and antiviral agents. The bromo and chloro substituents on this compound can enhance its lipophilicity and potentially its ability to penetrate microbial cell membranes or interact with viral proteins.[5][6][7]
-
Proton Pump Inhibitors: While the substitution pattern differs from classic proton pump inhibitors like omeprazole, the benzimidazole core is fundamental to their mechanism of action. This compound could serve as a starting point for the design of novel anti-ulcer agents.
Diagram of Potential Derivatization Pathways:
Caption: Key derivatization strategies for this compound.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While specific data on this molecule is limited, its synthesis can be achieved through established chemical transformations. The presence of multiple reactive sites allows for extensive derivatization, making it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 4-Bromo-2-chloro-1-methyl-1H-benzimidazole | 1240610-45-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole: Properties, Synthesis, and Applications
Introduction: The Benzimidazole Scaffold and its Significance
The benzimidazole ring system, a bicyclic structure formed by the fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in a multitude of pharmacologically active agents and natural products, including Vitamin B12.[1] The structural similarity of benzimidazole to purine allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[2] Consequently, substituted benzimidazoles are of immense interest to researchers in drug discovery and materials science.[3]
This guide provides a comprehensive technical overview of a specific, less-documented derivative: 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole . We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, propose a robust synthetic pathway, and discuss its potential applications based on the established structure-activity relationships of its chemical class.
Core Physicochemical Properties
The identity and potential behavior of a chemical compound are defined by its fundamental properties. For this compound, these have been determined through calculation based on its molecular structure.
The molecular formula of the compound is C₈H₆BrClN₂ . Based on this formula, the key quantitative descriptors are summarized in the table below.
| Property | Value | Method |
| Molecular Weight | 245.51 g/mol | Calculation |
| Monoisotopic Mass | 243.9457 Da | Calculation |
| Molecular Formula | C₈H₆BrClN₂ | Deduced |
| IUPAC Name | This compound | IUPAC Rules |
The molecular weight is calculated by summing the atomic weights of all constituent atoms: eight carbon, six hydrogen, one bromine, one chlorine, and two nitrogen atoms. The presence of bromine and chlorine, with their distinct isotopic patterns, will be a key signature in mass spectrometry analysis for structural confirmation.
Proposed Synthesis Protocol: A Self-Validating System
Causality Behind Experimental Choices
The chosen pathway is designed for efficiency and control. Synthesizing the benzimidazolone precursor first is a common and reliable method for introducing a substituent at the 2-position that can later be converted to a chloro group.[6] The final chlorination step using phosphoryl chloride (POCl₃) is a standard and high-yielding procedure for converting 2-benzimidazolones into their 2-chloro counterparts.
Proposed Synthetic Workflow
References
- 1. longdom.org [longdom.org]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Determining the Solubility of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole in Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a life-saving therapeutic.[1][2] It influences bioavailability, formulation design, and even the feasibility of synthesis and purification. For novel heterocyclic compounds like 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, a thorough understanding of their solubility profile in various organic solvents is not just academic—it is a critical dataset for process chemists, formulators, and toxicologists. This guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound, grounded in established scientific principles and practical, field-proven methodologies.
Molecular Characterization of this compound and Predicted Solubility Behavior
Before embarking on experimental determination, a prudent first step is to analyze the molecular structure of this compound to anticipate its solubility characteristics.
The structure features a fused bicyclic system (a benzimidazole core), which is largely aromatic and hydrophobic. The presence of a bromine and a chlorine atom further contributes to its lipophilicity and molecular weight. The methyl group on one of the imidazole nitrogens slightly increases the nonpolar character. The imidazole ring itself, however, possesses two nitrogen atoms, one of which has a lone pair of electrons that can act as a hydrogen bond acceptor. This duality—a largely nonpolar scaffold with hydrogen bonding capability—suggests a nuanced solubility profile.
Key Structural Features and Their Influence:
-
Benzimidazole Core: A rigid, aromatic system that favors interactions with polarizable solvents (e.g., those with aromatic rings like toluene) and is generally poorly soluble in highly polar, protic solvents like water.
-
Halogen Substituents (Bromo and Chloro): These increase the molecular weight and polarizability of the molecule, potentially enhancing solubility in nonpolar to moderately polar solvents.
-
Methyl Group: A small, nonpolar functional group that will slightly decrease polarity and reduce the potential for hydrogen bonding compared to an unsubstituted N-H.
-
Imidazole Nitrogens: The unmethylated nitrogen can act as a hydrogen bond acceptor, suggesting that some solubility in protic solvents might be observed.
Based on this analysis, it is predicted that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in a range of organic solvents, with a preference for those that are moderately polar and aprotic.
A Systematic Approach to Solvent Selection
A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. Solvents should be chosen to span a range of polarities, hydrogen bonding capabilities (protic vs. aprotic), and chemical classes. This allows for a thorough understanding of the solute-solvent interactions.
Table 1: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High dipole moment, capable of strong dipole-dipole interactions. Often good solvents for a wide range of organic compounds. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may interact with the nitrogen atoms of the benzimidazole core. |
| Chlorinated | Dichloromethane (DCM) | A good solvent for many organic compounds due to its ability to dissolve a range of polarities. Studies have shown low solubility of some benzimidazoles in chloroalkanes.[3] |
| Ester | Ethyl Acetate | A moderately polar solvent with a dipole moment and some hydrogen bond accepting capability. |
| Aromatic | Toluene | A nonpolar, aromatic solvent that can engage in π-π stacking interactions with the benzimidazole ring. |
| Ether | Tetrahydrofuran (THF) | A cyclic ether with moderate polarity. |
Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method
The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (or equilibrium) solubility.[1][4] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of a selected organic solvent from Table 1. "Excess" is confirmed by the presence of undissolved solid at the end of the experiment.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (room temperature) or 37 °C (physiological temperature), depending on the application.
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[1] Equilibrium is achieved when the concentration of the dissolved solute no longer changes over time. This can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours).[5]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining solid particles, filter the sample through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents). This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original solubility in units such as mg/mL or mol/L.
-
Perform each experiment in triplicate to ensure reproducibility and report the mean solubility and standard deviation.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the saturation shake-flask method for determining solubility.
Caption: Experimental workflow for the saturation shake-flask method.
Interpreting the Results and Building a Solubility Profile
The quantitative data obtained should be compiled into a comprehensive table for easy comparison.
Table 2: Example Data Presentation for Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Qualitative Classification |
| DMSO | 7.2 | Experimental Value | e.g., Very Soluble |
| DMF | 6.4 | Experimental Value | e.g., Freely Soluble |
| Methanol | 5.1 | Experimental Value | e.g., Soluble |
| Dichloromethane | 3.1 | Experimental Value | e.g., Sparingly Soluble |
| Ethyl Acetate | 4.4 | Experimental Value | e.g., Soluble |
| Toluene | 2.4 | Experimental Value | e.g., Slightly Soluble |
Note: The qualitative classification can be based on USP standards.
By analyzing the data in this format, researchers can draw correlations between solvent properties and the solubility of the compound. For instance, a higher solubility in DMSO and DMF would confirm the importance of polar aprotic interactions, while poor solubility in toluene might suggest that π-π stacking is a less dominant factor compared to dipole-dipole interactions.
Conclusion: A Pathway to Informed Drug Development
References
Spectroscopic Characterization of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, a substituted benzimidazole of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the specific nature of this molecule, this guide synthesizes predictive data based on the analysis of structurally related compounds and established spectroscopic principles, providing a robust framework for its identification and characterization.
Introduction: The Significance of Benzimidazoles
Benzimidazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse biological activities and applications in materials science.[1][2][3][4] The unique structural motif of the benzimidazole core imparts a range of physicochemical properties that can be finely tuned through substitution. The title compound, this compound, incorporates several key functionalities: a bromine atom, a chlorine atom, and a methyl group, which are expected to significantly influence its spectroscopic signature and reactivity. Understanding the precise spectroscopic features of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of similar substituted benzimidazoles and fundamental principles of spectroscopy.[5][6][7][8][9][10]
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Observation | Rationale and Commentary |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.0-7.8 ppm (3H, multiplet); Methyl Protons: ~3.7-4.0 ppm (3H, singlet) | The aromatic protons on the benzene ring will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the imidazole ring, leading to downfield shifts. The N-methyl group is expected to appear as a distinct singlet. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~110-150 ppm; Imidazole Carbons: C2 ~150-155 ppm, C4-C7a ~110-145 ppm; Methyl Carbon: ~30-35 ppm | The C2 carbon, bonded to both nitrogen and chlorine, is expected to be significantly downfield. The positions of the other aromatic and imidazole carbons will be determined by the combined electronic effects of all substituents. |
| IR | Wavenumber (cm⁻¹) | Aromatic C-H stretch: ~3000-3100; C=N stretch: ~1610-1630; C=C stretch: ~1450-1500; C-Cl stretch: ~700-800; C-Br stretch: ~500-600 | The spectrum will be characterized by typical aromatic and heterocyclic stretches. The C-halogen stretches are in the fingerprint region and can be challenging to assign definitively without comparative data. |
| MS (EI) | m/z | Molecular Ion [M]⁺: ~258/260/262 (isotopic pattern); Key Fragments: Loss of Cl, Br, CH₃ | The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). Fragmentation is likely to involve the loss of the substituents. |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These methodologies are based on best practices for the analysis of small organic molecules.[6][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms within the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.[6]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for benzimidazole derivatives.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay, and spectral width.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Diagram of the NMR Experimental Workflow:
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by observing the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for this analysis.[9]
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for small, relatively volatile molecules.[11] High-resolution mass spectrometry (HRMS) is valuable for determining the exact molecular formula.[8]
Sample Preparation:
-
Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol, dichloromethane).[11]
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
Data Acquisition:
-
The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A mass spectrum is generated, plotting ion intensity versus m/z.
Diagram of the Predicted Mass Spectrometry Fragmentation Pathway:
Caption: Predicted primary fragmentation pathways for this compound under electron ionization.
Synthesis and Mechanistic Considerations
The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with an aldehyde, carboxylic acid, or other one-carbon synthon.[12][13] For this compound, a plausible synthetic route would start from a substituted o-phenylenediamine. The choice of starting materials and reaction conditions is critical to control regioselectivity and achieve a good yield. The presence of the bromo and chloro substituents on the final product will be a direct result of their presence on the starting materials. The N-methylation is often achieved as a separate step.
Conclusion
The spectroscopic characterization of this compound is essential for its unequivocal identification and quality control. This technical guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, along with robust, field-proven protocols for data acquisition. The provided data and methodologies, grounded in the analysis of structurally related compounds and established principles, offer a solid foundation for researchers working with this and other novel benzimidazole derivatives.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. kcgjournal.org [kcgjournal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzimidazole synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Mechanism of Action of Benzimidazole Compounds in Cancer Cells
Abstract
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry due to its versatile therapeutic properties. Initially developed as potent anthelmintic agents, several benzimidazole derivatives have been repurposed and further developed as promising anticancer therapeutics.[1][2] Their efficacy stems from a multi-targeted mechanism of action that disrupts fundamental cellular processes essential for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth exploration of the core mechanisms by which benzimidazole compounds exert their anticancer effects, with a focus on their well-established role as microtubule-targeting agents and their influence on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for mechanism validation, and a quantitative overview of the cytotoxic potency of key benzimidazole compounds.
Introduction: The Benzimidazole Scaffold in Oncology
The journey of benzimidazoles from veterinary medicine to oncology is a prime example of successful drug repurposing. Compounds such as mebendazole, albendazole, and fenbendazole, long used to treat parasitic infections, are now recognized for their significant antineoplastic activities.[3][4] Their mechanism of action in parasites—disrupting microtubule polymerization—is remarkably conserved and effectively targets the highly proliferative nature of cancer cells.[5][6]
The core structure, a fusion of benzene and imidazole rings, provides a versatile framework for chemical modification, leading to the development of novel derivatives with enhanced potency and selectivity against various cancer types.[1][7] Modern research has elucidated that beyond their primary effect on microtubules, benzimidazoles engage a sophisticated network of cellular targets, making them potent agents against a wide array of malignancies, including those resistant to conventional therapies.[7][8] This guide will dissect these mechanisms, providing both the conceptual framework and the practical methodologies for their investigation.
The Primary Mechanism: Disruption of Microtubule Dynamics
The most well-characterized mechanism of action for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[9][10] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, critical for mitosis, cell structure, and intracellular transport.[10] Their disruption is a clinically validated strategy in cancer chemotherapy.[2]
Binding to β-Tubulin
Benzimidazole compounds, including mebendazole, albendazole, and the experimental agent nocodazole, exert their effect by binding directly to the β-tubulin subunit.[9][10] This interaction occurs at or near the colchicine-binding site, which prevents the polymerization of tubulin dimers into microtubules.[9][10] This disruption of microtubule dynamics leads to several downstream consequences:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation during mitosis, leading to a cell cycle arrest, predominantly in the G2/M phase.[11][12]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][13]
-
Disruption of Cellular Transport: The compromised microtubule network impairs intracellular trafficking, affecting nutrient transport and signaling.
The following diagram illustrates the central role of tubulin inhibition.
Caption: Benzimidazole compounds bind to β-tubulin, inhibiting polymerization.
Pleiotropic Anticancer Effects: Beyond Tubulin Inhibition
While microtubule disruption is a primary driver, the anticancer efficacy of benzimidazoles is amplified by their ability to modulate multiple other critical cellular pathways.
Induction of Apoptosis
Benzimidazoles are potent inducers of apoptosis through both intrinsic and extrinsic pathways.[1][14]
-
Intrinsic (Mitochondrial) Pathway: Prolonged G2/M arrest and cellular stress lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[14][15] This results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase-9, which in turn activates the executioner caspases-3 and -7.[14][16]
-
Extrinsic (Death Receptor) Pathway: Some derivatives can upregulate death receptors like DR5 on the cancer cell surface, leading to the activation of caspase-8 and subsequent apoptosis.[14][17]
-
Reactive Oxygen Species (ROS): Benzimidazole treatment can induce the generation of ROS, which further contributes to mitochondrial damage and triggers apoptosis.[11][17]
Cell Cycle Arrest at Multiple Checkpoints
Beyond the characteristic G2/M arrest, certain benzimidazole derivatives can induce cell cycle arrest at other phases. For instance, some compounds inhibit cyclin-dependent kinases (CDKs), such as CDK4/6, leading to a G1 phase arrest and preventing cells from entering the DNA synthesis (S) phase.[1]
The following diagram outlines the key signaling events leading to apoptosis.
Caption: Benzimidazoles induce apoptosis via intrinsic and extrinsic pathways.
Inhibition of Angiogenesis and Kinase Signaling
Many benzimidazoles exhibit potent anti-angiogenic properties by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway.[1] By blocking VEGFR2, these compounds can suppress the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[18] Furthermore, certain derivatives act as kinase inhibitors, disrupting pro-survival signaling cascades such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[1][19]
Quantitative Data: Cytotoxicity of Benzimidazole Compounds
The potency of benzimidazole compounds varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key benzimidazoles, demonstrating their broad-spectrum cytotoxic activity.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Mebendazole | Glioblastoma | 060919 (Xenograft) | ~0.132 (EC50) | [16] |
| Non-Small Cell Lung | A549, H129, H460 | ~0.16 | [16] | |
| Adrenocortical | H295R / SW-13 | 0.23 / 0.27 | [16] | |
| Gastric Cancer | Patient-derived lines | 0.39 - 1.25 | [16] | |
| Ovarian Cancer | OVCAR3 / OAW42 | 0.625 / 0.312 | [8] | |
| Ovarian Cancer | SKOV3 (p53 null) | ~1.7 | [20] | |
| Albendazole | Colorectal Cancer | HT-29 | 0.12 | [13] |
| Head & Neck (HPV-) | HNSCC lines (avg) | 0.152 | [7] | |
| Gastric Cancer | MKN-45, SGC-7901 | ~0.25 - 0.5 | [21] | |
| Breast Cancer | MCF-7 | 84.85 µg/mL | [22] | |
| Fenbendazole | Colorectal Cancer | SNU-C5 | 0.50 | [23] |
| Colorectal (5-FU Res) | SNU-C5/5-FUR | 4.09 | [23] | |
| Cervical Cancer | HeLa | 0.59 | [24] | |
| Ovarian Cancer | SKOV3-TR | 1.01 | [6] | |
| Nocodazole | Multiple Myeloma | RPMI8226-S | 0.06 (60 nM) | [25] |
| Leukemia | L1210 | 0.038 (38 nM) | [26] | |
| Melanoma | A-375 | 0.2 | [27] | |
| Breast Cancer | 4T1 | 1.3 | [27] | |
| Novel Derivative 4r | Lung Adenocarcinoma | A549 | 0.3 | [28] |
| Breast Cancer | MCF-7 | 0.5 | [28] | |
| Pancreatic Cancer | PANC-1 | 5.5 | [28] |
Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time, assay method) and should be compared with caution.
Experimental Protocols for Mechanistic Validation
Validating the mechanism of action of a novel benzimidazole derivative requires a series of well-established cellular and biochemical assays. The following section provides step-by-step methodologies for key experiments.
Workflow for Investigating a Novel Benzimidazole Compound
The following diagram outlines a logical workflow for characterizing the anticancer mechanism of a new benzimidazole agent.
Caption: A typical experimental workflow for mechanism of action studies.
Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules in the presence of a test compound.[10]
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock: 10 mM GTP in GTB.
-
Tubulin Stock: Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin in GTB to a concentration of 10 mg/mL. Keep on ice.
-
Fluorescent Reporter: Prepare as per manufacturer's instructions (e.g., DAPI can be used as a reporter).
-
Test Compound/Controls: Prepare 10x stocks of the benzimidazole compound, a known inhibitor (e.g., 100 µM Nocodazole), and a known stabilizer (e.g., 100 µM Paclitaxel) in GTB. Use GTB with equivalent DMSO concentration as a vehicle control.
-
-
Assay Procedure:
-
Pre-warm a fluorescence microplate reader to 37°C. Use a black, 96-well plate.
-
On ice, prepare the Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[10]
-
Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.
-
To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.
-
Immediately place the plate in the reader and begin kinetic measurements of fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60-90 minutes at 37°C.[4]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Inhibitors will show a decreased rate and overall extent of polymerization compared to the vehicle control. Stabilizers will show an increased rate.
-
Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[29]
-
Cell Preparation:
-
Seed 1-2 x 10⁶ cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the benzimidazole compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for a relevant time period (e.g., 24 or 48 hours).
-
Harvest cells, including both adherent and floating populations, by trypsinization. Centrifuge at 200 x g for 5-10 minutes at 4°C.[29]
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes. Discard the supernatant.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[30]
-
Incubate for 15-30 minutes at room temperature, protected from light.[29]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring data on a linear scale for the PI signal (e.g., FL-2 or FL-3 channel).
-
Collect at least 10,000-20,000 events.
-
Use cell cycle analysis software (e.g., ModFit LT) to model the G0/G1, S, and G2/M populations from the DNA content histogram.[29]
-
Protocol: Apoptosis Assay via Annexin V/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[1]
-
Cell Preparation:
-
Treat and harvest cells as described in the cell cycle protocol (Section 5.3, Step 1).
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[1]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[5]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.[1]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[1]
-
-
Flow Cytometry:
-
Analyze the samples immediately (within 1 hour) on a flow cytometer.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set compensation and quadrants.
-
Quantify the cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
-
Conclusion and Future Directions
Benzimidazole-based compounds represent a versatile and potent class of anticancer agents. Their primary mechanism, the disruption of microtubule polymerization, triggers a cascade of events including G2/M cell cycle arrest and apoptosis, which are hallmarks of effective antimitotic drugs.[1] Moreover, their ability to modulate other key oncogenic pathways, such as angiogenesis and PI3K/AKT signaling, enhances their therapeutic potential and may help overcome drug resistance.[1][19]
The self-validating nature of the described experimental workflow—whereby results from tubulin polymerization assays, cell cycle analysis, and apoptosis assays should logically correlate—provides a robust system for mechanistic investigation. Future research should focus on developing next-generation benzimidazole derivatives with improved selectivity for tumor-specific tubulin isotypes, enhanced pharmacokinetic properties, and the ability to overcome resistance mechanisms. The integration of these compounds into combination therapies holds significant promise for improving clinical outcomes for cancer patients.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Mebendazole | Treatment of breast and colon cancer cell lines with anti-helmintic benzimidazoles mebendazole or albendazole results in selective apoptotic cell death | springermedicine.com [springermedicine.com]
- 12. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Potential and mechanism of mebendazole for treatment and maintenance of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anthelmintic drug albendazole arrests human gastric cancer cells at the mitotic phase and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ashpublications.org [ashpublications.org]
- 26. selleckchem.com [selleckchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 30. ucl.ac.uk [ucl.ac.uk]
Whitepaper: A Hypothesis-Driven Approach to Identifying and Validating Therapeutic Targets of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its structural similarity to natural purines allows it to bind to various enzymes, proteins, and nucleic acids.[1] The specific compound, 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, possesses a unique substitution pattern that suggests significant therapeutic potential, particularly in oncology. The presence of halogens at positions 2 (chloro) and 4 (bromo) is known to enhance cytotoxicity and cellular permeability, making this compound a compelling candidate for investigation.[1]
This guide eschews a conventional review, instead presenting a hypothesis-driven framework for the systematic identification and validation of its molecular targets. We will dissect the compound's structure to postulate its most probable mechanisms of action, drawing on extensive literature regarding its parent scaffold. We will then outline a phased, logic-driven experimental workflow, complete with detailed protocols, designed to deconvolve its biological activity from broad phenotypic screening to specific target engagement. This document serves as both a strategic blueprint and a practical laboratory guide for researchers aiming to unlock the therapeutic promise of this novel benzimidazole derivative.
The Benzimidazole Scaffold: A Foundation of Therapeutic Versatility
Benzimidazole, a fused bicyclic heterocycle composed of benzene and imidazole rings, is a versatile pharmacophore in drug development.[1][3] Its broad biological activity spectrum includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] This versatility stems from its purine-like core, which enables it to function as an antagonist or inhibitor in numerous biochemical pathways.[2]
Key to its diverse functions are the substitutions at the 1, 2, and 5/6 positions of the benzimidazole ring, which dictate target specificity and potency.[3][5] Several benzimidazole-based drugs, such as the anthelmintics mebendazole and albendazole, have been successfully repurposed for anticancer applications, highlighting the scaffold's potential in oncology.[1][6] These repurposed drugs often work by disrupting microtubule formation, a mechanism we will explore as a potential avenue for our target compound.[6]
Molecular Profile and Target Hypotheses for this compound
The specific substitutions on the title compound provide critical clues to its likely biological targets.
-
N-1 Methyl Group: N-alkylation is a common strategy in benzimidazole chemistry to modulate solubility and binding affinity.
-
C-2 Chloro Group: The 2-position is highly influential in determining the mechanism of action.[5] A chloro substitution here can significantly alter the electronic properties of the imidazole ring, potentially enhancing interactions with target proteins.
-
C-4 Bromo Group: Halogenation of the benzene ring, particularly with bromine or chlorine at positions 4, 5, or 6, has been shown to increase cytotoxic activity.[1] This is often attributed to improved membrane permeability and enhanced binding interactions within target pockets.[1]
Based on this structural analysis and the broader benzimidazole literature, we can formulate several primary hypotheses for the therapeutic targets of this compound.
Table 1: Hypothesized Target Classes and Rationale
| Target Class | Mechanistic Rationale | Key Examples from Benzimidazole Family |
| Protein Kinases | The benzimidazole scaffold is a well-established ATP-competitive "hinge-binding" motif.[7][8] Kinases are central to cell signaling, proliferation, and survival, making them prime oncology targets. | Inhibitors of Aurora kinase, CDK, CK2, EGFR, FGFR, and VEGFR-2 have been developed from this scaffold.[9][10] |
| Tubulin/Microtubules | The planar heterocyclic structure can bind to the colchicine-binding site of β-tubulin, inhibiting its polymerization into microtubules.[2] This disrupts mitosis, leading to cell cycle arrest and apoptosis.[6] | Mebendazole and albendazole have been repurposed as anticancer agents due to their potent tubulin polymerization inhibition.[1] |
| DNA Topoisomerases | The aromatic, purine-like structure can function as a DNA intercalating agent or inhibit topoisomerases, enzymes critical for DNA replication and repair. This leads to DNA damage and cell death.[1][2] | Benzimidazole-acridine and benzimidazole-rhodanine conjugates have shown potent Topoisomerase I and II inhibitory activity.[2][11] |
| Epigenetic Modulators | Emerging research shows that benzimidazole derivatives can interact with epigenetic targets, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), altering gene expression.[3] | Several benzimidazole derivatives have been identified as potent inhibitors of HDACs, showing promise in cancer therapy.[3] |
A Phased Experimental Workflow for Target Deconvolution
A systematic, multi-phased approach is essential to efficiently identify and validate the target(s) of a novel compound. This workflow is designed to move from broad, phenotypic observations to specific, mechanistic validation.
Caption: A logical workflow for identifying and validating the therapeutic targets of a novel compound.
Phase 1: Phenotypic Screening & Cytotoxicity Profiling
Objective: To establish the compound's anticancer activity across a diverse range of human cancer cell lines and identify patterns of sensitivity.
Methodology: Sulforhodamine B (SRB) Assay
This protocol is adapted for a 96-well plate format to determine cell viability.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Causality Insight: TCA fixation crosslinks proteins to the plate, ensuring that the subsequent staining reflects the total protein content, which is proportional to the cell number at the end of the treatment period.
-
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping on paper towels and allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5-10 minutes on a plate shaker. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.
Table 2: Hypothetical GI₅₀ Data from Phenotypic Screen
| Cell Line | Cancer Type | GI₅₀ (µM) |
| K-562 | Leukemia | 0.43 |
| MCF-7 | Breast | 2.68 |
| HCT-116 | Colon | 1.27 |
| A549 | Lung | 8.11 |
| UO-31 | Renal | 0.95 |
Note: Data are hypothetical examples inspired by GI₅₀ values reported for various benzimidazole derivatives.[2][12]
Phase 2: Target Class Identification
Based on the potent cytotoxicity observed in Phase 1, the next step is to perform assays designed to probe the most likely mechanisms of action.
Protocol: Cell Cycle Analysis via Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of microtubule inhibitors and some DNA damaging agents.
-
Treatment: Seed a suitable cancer cell line (e.g., K-562) in 6-well plates. Treat with the compound at its 1x and 5x GI₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. Fix overnight at -20°C.
-
Trustworthiness Insight: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform fixation, which is critical for high-quality DNA content histograms.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution. Incubate for 30 minutes at room temperature, protected from light.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolve the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. A significant accumulation of cells in the G2/M phase would strongly suggest interference with mitosis, pointing towards tubulin as a potential target.[2]
Protocol: In Vitro Kinase Profiling
Objective: To screen the compound against a large panel of protein kinases to identify potential targets in an unbiased manner.
-
Service Selection: Engage a commercial service provider offering broad kinase screening panels (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These services provide robust, standardized, and high-throughput data.
-
Compound Submission: Provide the compound at a specified concentration (typically 1 µM or 10 µM).
-
Assay Principle (Example: KINOMEscan™): The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of bound kinase indicates successful competition by the test compound.
-
Data Analysis: Results are typically provided as "% Control" or "% Inhibition". Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM). This approach can identify both expected and unexpected kinase targets, opening new avenues for investigation.[7][9]
Phase 3: Specific Target Validation
Once a primary target or target family is identified, rigorous validation is required to confirm the interaction and its functional consequences in a cellular context.
Caption: ATP-competitive inhibition of a protein kinase by the benzimidazole compound.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Objective: To provide direct evidence of target engagement by the compound in intact cells.
-
Principle: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound.
-
Cell Treatment: Treat intact cells with the compound at various concentrations, alongside a vehicle control, for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction by Western blot or ELISA.
-
Analysis: In the presence of the compound, the target protein should remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift". This provides strong evidence of direct binding in a physiological context.
Data Synthesis and Future Directions
The culmination of this workflow will be a comprehensive profile of this compound. The data will confirm its cytotoxicity, elucidate its primary mechanism of action, and validate its specific molecular target(s). It is plausible that, like many benzimidazole derivatives, the compound may be a multi-target inhibitor, a property that can be advantageous in complex diseases like cancer.[7][8]
Successful validation of a target paves the way for subsequent stages of drug development, including:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Pharmacokinetic Profiling: ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess the compound's drug-like properties.
-
In Vivo Efficacy: Testing the compound in preclinical animal models of cancer to validate its therapeutic effect.
This structured, hypothesis-driven investigation provides the most efficient path to understanding the therapeutic potential of this compound and advancing it through the drug discovery pipeline.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of benzimidazole–rhodanine conjugates as potent topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole in Regioselective Cross-Coupling Reactions
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a highly versatile building block for drug discovery and materials science, engineered with two distinct halogenated reactive sites. This guide provides an in-depth exploration of its application in palladium-catalyzed cross-coupling reactions. We detail the underlying principles of regioselective activation of the C4-Br bond over the C2-Cl bond, providing field-tested protocols for Suzuki-Miyaura and Sonogashira couplings. Furthermore, we present a strategy for sequential functionalization, enabling the synthesis of complex, differentially substituted benzimidazoles from a single starting material. These methodologies are designed to empower researchers, scientists, and drug development professionals to leverage this unique reagent for the rapid construction of diverse molecular architectures.
Reactivity Profile: The Key to Regioselectivity
The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds in the presence of a palladium catalyst. The site of the initial cross-coupling reaction is dictated by the relative ease of the first step in the catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-X bond.
It is a well-established principle in organometallic chemistry that the bond strength of C(sp²)-X bonds increases in the order C-I < C-Br < C-Cl < C-F.[3] Consequently, the activation energy required for oxidative addition follows the reverse order, making the C-Br bond significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions.[3][4] This reactivity gap allows for highly selective functionalization at the C4-position (bromine) while leaving the C2-position (chlorine) intact for subsequent transformations under more forcing conditions. This principle is the foundation for all protocols described herein.
Experimental Workflow Overview
A generalized workflow for the regioselective functionalization of the title compound is crucial for reproducible success. The process involves careful setup under inert conditions, precise execution, and diligent monitoring.
Caption: General experimental workflow for cross-coupling reactions.
Application in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between an organohalide and an organoboron compound, such as a boronic acid.[5][6] For 4-bromo-2-chloro-1-methyl-1H-benzimidazole, this reaction can be directed with high fidelity to the C4 position.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle. The choice of a suitable palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos, PPh₃), and a base is critical for efficient turnover. The base activates the organoboron species, facilitating the transmetalation step.[5][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Regioselective C4-Arylation
This protocol is a robust starting point for the selective coupling of various aryl- and heteroarylboronic acids at the C4-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio, degassed)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting benzimidazole.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-chloro-1-methyl-1H-benzo[d]imidazole.
Representative Reaction Conditions
The following table summarizes typical conditions adapted from protocols for structurally similar bromo-heterocycles, providing a guide for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 85-95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 70-90 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | Toluene/H₂O | 110 | 80-95 |
Application in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9][10][11] This reaction provides a direct route to introduce alkynyl moieties at the C4-position.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[9]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Regioselective C4-Alkynylation
This protocol describes a copper-free Sonogashira variant, which can often be cleaner and more reproducible. However, a classic protocol with a Cu(I) co-catalyst is also highly effective.[12]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat three times.
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.[9]
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 40-60 °C if necessary. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts and amine hydrohalide, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 4-alkynyl-2-chloro-1-methyl-1H-benzo[d]imidazole.
Advanced Strategy: Sequential Cross-Coupling
The true power of this compound is realized through sequential coupling. After selectively functionalizing the C4 position, the less reactive C2-chloro group can be coupled under a different set of, often more forcing, conditions. This enables the creation of disubstituted benzimidazoles with two different appended groups, a valuable strategy for building molecular diversity.[13][14]
Sequential Functionalization Workflow
Caption: Workflow for sequential cross-coupling reactions.
Protocol: One-Pot Sequential Suzuki-Suzuki Coupling
This protocol describes a sequential Suzuki coupling, first at the C4-Br bond and then at the C2-Cl bond by introducing a second boronic acid and a more active catalyst system.
Procedure:
-
First Coupling (C4-Br):
-
Perform the Suzuki coupling as described in Section 3.2 using the first arylboronic acid (Arylboronic Acid A, 1.1 equiv).
-
Use a milder catalyst system, for example, Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 equiv) in Dioxane/H₂O at 90 °C.
-
Monitor carefully by LC-MS to ensure complete consumption of the starting material and clean formation of the 4-aryl-2-chloro intermediate. Do not perform a work-up.
-
-
Second Coupling (C2-Cl):
-
To the cooled reaction mixture, add the second arylboronic acid (Arylboronic Acid B, 1.5 equiv).
-
Add an additional portion of base (e.g., Cs₂CO₃, 2.0 equiv).
-
Introduce a more robust catalyst system suitable for C-Cl activation. For example, add a pre-mixed solution of Pd₂(dba)₃ (2 mol%) and a specialized ligand like XPhos or RuPhos (8 mol%).
-
Increase the reaction temperature to 110-120 °C and stir for an additional 12-24 hours, monitoring for the formation of the final di-substituted product.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and perform the aqueous work-up and column chromatography as previously described to isolate the 2,4-diaryl-1-methyl-1H-benzo[d]imidazole product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
protocol for Suzuki coupling with 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Introduction: Strategic Functionalization of the Benzimidazole Core
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The ability to precisely modify this privileged structure is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the vast commercial availability of organoboron reagents.[2][3]
This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of a specific, di-halogenated substrate: This compound . This molecule presents a unique opportunity for regioselective functionalization, a critical aspect for building molecular complexity in a controlled manner.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (the benzimidazole substrate), forming an organopalladium(II) complex. This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex, displacing the halide.[6]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Substrate Analysis: Exploiting Differential Halide Reactivity
The key to successfully functionalizing this compound lies in understanding the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the carbon-halogen bond strength. The established order of reactivity is:
C-I > C-OTf > C-Br >> C-Cl [6]
This reactivity trend dictates that the C-Br bond at the 4-position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond at the 2-position. By carefully controlling the reaction conditions (catalyst, temperature, and reaction time), it is possible to achieve highly selective mono-arylation at the 4-position, leaving the 2-chloro substituent intact for subsequent orthogonal functionalization. While coupling at the chloride position is possible, it typically requires more forcing conditions, more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), and stronger bases.[5][8]
Detailed Experimental Protocol
This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C4-Bromo position of the substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Commercial | The limiting reagent. |
| Arylboronic Acid | >98% | Commercial | E.g., Phenylboronic acid. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Palladium source. Handle in a fume hood. |
| SPhos | Ligand Grade | Commercial | A bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Commercial | Base. Should be finely powdered. |
| 1,4-Dioxane | Anhydrous | Commercial | Reaction solvent. |
| Deionized Water | In-house | Co-solvent. Should be degassed. | |
| Nitrogen or Argon Gas | High Purity | Gas Cylinder | For creating an inert atmosphere. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine | Saturated NaCl(aq) | In-house | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Reaction Parameters
The following table summarizes the recommended stoichiometry and conditions for a 1.0 mmol scale reaction.
| Parameter | Value | Rationale |
| This compound | 1.0 equiv (1.0 mmol) | Limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the starting material and accounts for potential protodeboronation or homocoupling side reactions.[9] |
| Pd₂(dba)₃ | 1.0 mol % (0.01 mmol) | Standard catalyst loading for efficient turnover. |
| SPhos | 2.2 mol % | A ligand-to-palladium ratio of ~2.2:1 is optimal for forming the active monoligated Pd(0) species.[10] |
| K₃PO₄ | 2.0 - 3.0 equiv | A common and effective base for Suzuki couplings, particularly with heteroaryl substrates.[10] |
| Solvent (1,4-Dioxane / H₂O) | 4:1 ratio (5 mL total) | Dioxane solubilizes the organic components, while water is necessary for dissolving the base and facilitating transmetalation.[1][4] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant substrate or product degradation.[4] |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS to determine completion. |
Step-by-Step Methodology
Caption: General experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In the same flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol %) and SPhos (0.022 mmol, 2.2 mol %).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.
-
Degassing: Seal the flask with a rubber septum and purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes while stirring. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-aryl-2-chloro-1-methyl-1H-benzo[d]imidazole product.
Troubleshooting and Scientific Rationale
| Issue / Observation | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Impure reagents or solvents. 3. Insufficient temperature. | 1. Ensure thorough degassing. Use freshly opened catalyst and ligand. 2. Use anhydrous solvents and high-purity reagents. 3. Increase the temperature in 10 °C increments (up to 110 °C for dioxane). |
| Significant Protodeboronation | The boronic acid is reacting with water/protons instead of transmetalating. | Use a less aqueous system or switch to a non-hydroxide base like potassium fluoride (KF).[11] Alternatively, using a more stable boronic ester (e.g., a pinacol ester) can mitigate this side reaction.[3] |
| Homocoupling of Boronic Acid | Often caused by the presence of oxygen, leading to oxidative coupling of the boronic acid. | Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Formation of Di-arylated Product | Reaction conditions are too harsh, leading to coupling at the C-Cl position. | Reduce the reaction temperature or time. Lower the catalyst loading. This protocol is optimized for mono-coupling; significant di-arylation suggests the conditions are overcoming the inherent selectivity. For deliberate di-coupling, a more active catalyst system (e.g., using XPhos) and higher temperatures would be required.[10][12] |
Conclusion
This protocol provides a robust and reliable method for the regioselective Suzuki-Miyaura coupling of this compound. By leveraging the intrinsic difference in reactivity between the C-Br and C-Cl bonds, this approach allows for the targeted synthesis of 4-aryl-substituted benzimidazoles. The resulting products are valuable intermediates, retaining a chloro-substituent at the 2-position that serves as a handle for further diversification, enabling the efficient construction of complex molecules for pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole in Medicinal Chemistry
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic heterocycle resulting from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This versatile framework has been successfully incorporated into numerous clinically approved drugs, demonstrating efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents.[3][4] The strategic functionalization of the benzimidazole ring system is a key approach in modern drug discovery to modulate the potency, selectivity, and pharmacokinetic properties of new chemical entities.
This technical guide focuses on the medicinal chemistry applications of a specifically substituted benzimidazole, 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole . The presence of a bromine atom at the 4-position, a chlorine atom at the reactive 2-position, and a methyl group on one of the nitrogen atoms provides a unique combination of electronic and steric properties. This substitution pattern offers a versatile platform for the development of targeted therapeutics, particularly in the realms of kinase inhibition and antimicrobial chemotherapy. The chloro group at the 2-position serves as an excellent leaving group for nucleophilic substitution, allowing for the introduction of diverse side chains to probe interactions with biological targets. The bromo and methyl substituents can influence the compound's lipophilicity, metabolic stability, and binding orientation within target proteins.
This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its potential application as a scaffold for the development of novel kinase inhibitors and antimicrobial agents.
Synthesis of this compound: A Multi-Step Approach
The synthesis of the title compound can be achieved through a logical, multi-step sequence, commencing with the appropriate substituted o-phenylenediamine. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of halogenated and N-alkylated benzimidazoles.
Protocol 1: Synthesis of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one
This initial step involves the cyclization of 3-bromo-1,2-diaminobenzene with a carbonyl source, such as urea, to form the benzimidazolone core.
Materials:
-
3-Bromo-1,2-diaminobenzene
-
Urea
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-1,2-diaminobenzene (1 equivalent) in a mixture of ethanol and concentrated HCl.
-
Add urea (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture with the addition of activated charcoal to obtain pure 4-Bromo-1H-benzo[d]imidazol-2(3H)-one.
Protocol 2: Chlorination of 4-Bromo-1H-benzo[d]imidazol-2(3H)-one
The benzimidazolone is then converted to the 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride.
Materials:
-
4-Bromo-1H-benzo[d]imidazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Bromo-1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in toluene.
-
Add N,N-dimethylaniline (catalytic amount).
-
Slowly add phosphorus oxychloride (2-3 equivalents) to the suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to yield 4-Bromo-2-chloro-1H-benzo[d]imidazole.
Protocol 3: Regioselective N-Methylation
The final step is the methylation of the benzimidazole nitrogen. Achieving regioselectivity can be challenging due to the presence of two nitrogen atoms. The following protocol aims for the N1-methylation, which may be influenced by the steric hindrance of the 4-bromo substituent.
Materials:
-
4-Bromo-2-chloro-1H-benzo[d]imidazole
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dry N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 4-Bromo-2-chloro-1H-benzo[d]imidazole (1 equivalent) in dry DMF.
-
Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, added portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the methylating agent, methyl iodide (1.1 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired N1-methylated isomer from any N3-methylated byproduct and unreacted starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one [smolecule.com]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Regioselective N-Alkylation of 4-Bromo-2-chloro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction
N-alkylated benzimidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antihypertensive agents.[1][2] The strategic introduction of alkyl groups onto the benzimidazole nitrogen atoms can significantly modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.
The specific substrate, 4-Bromo-2-chloro-1H-benzo[d]imidazole, presents a unique synthetic challenge due to its unsymmetrical nature, which can lead to the formation of two distinct regioisomers upon N-alkylation: the N1 and N3 (or N1 and N7) products. The regiochemical outcome of this reaction is a delicate interplay of steric and electronic factors, as well as the chosen reaction conditions. This guide provides a comprehensive experimental procedure for the N-alkylation of 4-Bromo-2-chloro-1H-benzo[d]imidazole, with a focus on controlling regioselectivity and detailed protocols for product purification and characterization.
The Challenge of Regioselectivity
The N-alkylation of unsymmetrical benzimidazoles is often a non-selective process, yielding a mixture of N1 and N3 isomers. The ratio of these isomers is influenced by several key factors:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring will generally direct alkylation to the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, making the more distant nitrogen the preferred site for alkylation.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in determining the isomeric ratio. Strong bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) can offer high regioselectivity.[3]
In the case of 4-Bromo-2-chloro-1H-benzo[d]imidazole, the bromine atom at the 4-position and the chlorine atom at the 2-position exert both steric and electronic effects, influencing the nucleophilicity of the N1 and N3 nitrogens.
Visualizing the Reaction Pathway
Caption: General workflow for the N-alkylation of 4-Bromo-2-chloro-1H-benzo[d]imidazole.
Experimental Protocols
This section outlines two primary protocols for the N-alkylation of 4-Bromo-2-chloro-1H-benzo[d]imidazole, utilizing either a strong base (Sodium Hydride) for potentially higher regioselectivity or a milder base (Potassium Carbonate) which is often more amenable to larger scale synthesis.
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in an Aprotic Solvent
This method often favors the formation of the thermodynamically more stable isomer and can provide good to excellent regioselectivity.
Materials:
-
4-Bromo-2-chloro-1H-benzo[d]imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-chloro-1H-benzo[d]imidazole (1.0 eq).
-
Solvent Addition: Add anhydrous THF or DMF to dissolve or suspend the starting material.
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to separate the N1 and N3 isomers.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in a Polar Aprotic Solvent
This method employs a milder base and is often used for its operational simplicity and scalability.
Materials:
-
4-Bromo-2-chloro-1H-benzo[d]imidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-Bromo-2-chloro-1H-benzo[d]imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to the flask.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.2 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
Data Presentation: Summary of Reaction Conditions
| Parameter | Protocol 1 (NaH) | Protocol 2 (K₂CO₃) | Rationale |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base that irreversibly deprotonates the benzimidazole, potentially leading to higher regioselectivity. K₂CO₃ is a milder, less hazardous base suitable for larger scale reactions. |
| Solvent | Anhydrous THF or DMF | Anhydrous MeCN or DMF | Aprotic solvents are necessary to prevent the reaction of NaH with protic sources. Polar aprotic solvents like DMF and MeCN are effective for Sₙ2 reactions. |
| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C | The initial deprotonation with NaH is exothermic and requires cooling. Subsequent alkylation is typically performed at room temperature. The K₂CO₃ protocol may require heating to achieve a reasonable reaction rate. |
| Work-up | Quenching with NH₄Cl | Filtration of salts | NaH requires a careful quenching step. With K₂CO₃, the inorganic base can be simply filtered off. |
| Expected Outcome | Potentially higher regioselectivity | Good yields, operationally simpler | The choice of protocol depends on the desired level of regiocontrol versus scalability and safety considerations. |
Characterization of N-Alkylated Isomers
The two possible regioisomers, 1-alkyl-4-bromo-2-chloro-1H-benzo[d]imidazole (N1 isomer) and 1-alkyl-7-bromo-2-chloro-1H-benzo[d]imidazole (N3 isomer), can be distinguished and characterized using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
Visualizing Isomer Differentiation
References
Application Notes and Protocols: The Strategic Use of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole as a Synthetic Intermediate
Forward-Looking Statement
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole as a versatile synthetic intermediate. The protocols and insights contained herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
The Benzimidazole Scaffold: A Cornerstone of Medicinal Chemistry
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a "privileged scaffold" in medicinal chemistry.[1][2] Its structural motif is integral to a wide array of pharmaceuticals due to its ability to mimic purine nucleotide structures and engage with various biological targets.[3][4] This has led to the development of benzimidazole-containing drugs with a broad spectrum of activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5]
This compound is a strategically designed intermediate that offers two distinct points for synthetic diversification. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, making it an invaluable tool for constructing complex molecular architectures and exploring structure-activity relationships in drug discovery programs.
Safety and Handling: A Foundation for Reliable Chemistry
Adherence to stringent safety protocols is paramount for both personal safety and the reproducibility of experimental results.
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood.
-
-
Storage:
-
General Handling:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6]
-
The Principle of Regioselectivity: A Tale of Two Halogens
The synthetic utility of this compound is largely dictated by the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][9] This hierarchy is a consequence of the bond dissociation energies of the carbon-halogen bonds.
This inherent reactivity difference allows for the selective functionalization of the more reactive C4-Br bond, while the less reactive C2-Cl bond remains intact for subsequent transformations. While the electron-deficient nature of the C2 position on the benzimidazole ring can increase the reactivity of the C2-Cl bond towards oxidative addition, the superior leaving group ability of bromide typically ensures that the C4-Br bond will react preferentially under judiciously chosen reaction conditions.[1] This principle of regioselectivity is a powerful tool for the controlled, stepwise construction of complex molecules.[10][11]
Application in Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[12][13] The selective coupling of this compound with a variety of aryl and heteroaryl boronic acids provides a direct and modular route to 4-substituted-2-chloro-1-methyl-1H-benzo[d]imidazoles.
General Protocol for Regioselective Suzuki-Miyaura Coupling at the C4-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2–3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | >90 | [14] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Toluene | 100 | 8 | >95 | [15] |
| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 16 | >85 | [16] |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Application in Buchwald-Hartwig Amination: Constructing Key Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[17][18] The regioselective amination of this compound at the C4-position provides a powerful method for introducing a wide range of nitrogen-containing functional groups.[19]
General Protocol for Regioselective Buchwald-Hartwig Amination at the C4-Position
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–3 mol%)
-
Ligand (e.g., XPhos, RuPhos, BINAP) (2–6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk tube.
-
Add this compound and the degassed solvent.
-
Add the amine via syringe.
-
Seal the tube and heat the reaction mixture to 90–120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 18 | >90 | [20] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | >85 | [21] |
| Benzylamine | Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ (2) | Toluene | 100 | 16 | >88 | [17] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Expanding the Synthetic Toolbox: Sonogashira and Heck Couplings
The utility of this compound extends beyond Suzuki and Buchwald-Hartwig reactions. Other palladium-catalyzed transformations can be employed for the regioselective functionalization at the C4-position.
-
Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes, providing access to arylalkyne structures which are valuable intermediates for further transformations, such as click chemistry or the synthesis of complex heterocyclic systems.[22]
-
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with alkenes, leading to the formation of substituted styrenyl-benzimidazoles. These compounds are useful building blocks in materials science and medicinal chemistry.[23]
The general principles of regioselectivity and the optimization of reaction conditions (catalyst, ligand, base, solvent) discussed for the Suzuki and Buchwald-Hartwig reactions are also applicable to these transformations.
Sequential Functionalization: A Gateway to Molecular Complexity
The true synthetic power of this compound lies in the ability to perform sequential, regioselective cross-coupling reactions. After the initial functionalization at the C4-position, the C2-chloro substituent becomes the focal point for further synthetic elaboration. The now electronically modified benzimidazole core may require re-optimization of the reaction conditions for the second coupling step. This stepwise approach provides a convergent and highly flexible strategy for the synthesis of polysubstituted benzimidazoles, which would be challenging to prepare through traditional methods.
Conclusion: An Enabling Reagent for Innovation
This compound is a testament to the power of strategic molecular design in synthetic chemistry. Its dual halogenation provides a predictable and controllable platform for the synthesis of a vast array of complex benzimidazole derivatives. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists at the forefront of drug discovery and materials science, enabling the rapid and efficient synthesis of novel molecules with the potential for significant societal impact.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. benchchem.com [benchchem.com]
- 21. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of [1,2,3]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
development of kinase inhibitors using a benzimidazole scaffold
Application Notes & Protocols
Topic: High-Throughput Development of Kinase Inhibitors Utilizing a Benzimidazole Scaffold
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This has made them one of the most important classes of drug targets. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and form key interactions within the kinase active site.[1][2][3][4] This guide provides a comprehensive overview of the strategic development of benzimidazole-based kinase inhibitors, from rational design and synthesis to robust biological evaluation. We will detail the underlying principles of structure-activity relationship (SAR) studies and provide validated, step-by-step protocols for essential in vitro and cell-based assays, designed for researchers in drug discovery and chemical biology.
The Benzimidazole Scaffold: A Foundation for Potent and Selective Kinase Inhibition
The utility of the benzimidazole core stems from its structural and electronic similarity to natural purines, allowing it to function as an effective ATP-competitive inhibitor.[5] Its fused bicyclic system provides a rigid framework, while the nitrogen atoms can act as crucial hydrogen bond donors and acceptors, often interacting with the highly conserved "hinge" region of the kinase ATP-binding pocket.[2][3][4] This interaction is a cornerstone of potent inhibition. Furthermore, the scaffold offers multiple, synthetically accessible positions (N-1, C-2, and the benzene ring at C-4/5/6/7) for chemical modification. This versatility allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1]
General Synthetic Strategy: The Phillips Condensation
A common and robust method for synthesizing the benzimidazole core is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine derivative with a carboxylic acid (or its derivatives like esters or aldehydes) under acidic and often high-temperature conditions. This straightforward approach allows for significant diversity at the C-2 position, which is often critical for kinase interaction.
References
- 1. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
Application Notes & Protocols: 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole Derivatives in Patented Therapeutic Applications
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the patented applications of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole and its derivatives. This document outlines the core utility of this chemical scaffold, with a significant focus on its role in the development of novel kinase inhibitors for oncology and other therapeutic areas.
Introduction: The Benzimidazole Scaffold in Modern Drug Discovery
The benzimidazole nucleus, a heterocyclic aromatic system formed by the fusion of a benzene ring with an imidazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of new therapeutic agents.[1] Patented derivatives of benzimidazole have demonstrated a broad spectrum of biological activities, including roles as antitumor, antiviral, antifungal, and anti-inflammatory agents.[1] The specific substitution pattern on the benzimidazole core is critical for conferring target specificity and desired pharmacological properties. The 4-bromo, 2-chloro, and 1-methyl substitutions on the 1H-benzo[d]imidazole ring create a unique chemical entity with significant potential for further functionalization and development into potent and selective inhibitors of key cellular enzymes.
Patented Application: Kinase Inhibition in Oncology
A major area of patented research for benzimidazole derivatives, including those with bromo-substitutions, is in the field of oncology, specifically as inhibitors of protein kinases.[2][3][4][5] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
PIM and DYRK Kinase Inhibition
A significant body of patented work has focused on benzimidazole derivatives as potent inhibitors of serine/threonine kinases, particularly PIM1-3 and DYRK1A kinases.[2][3][4][5]
-
PIM Kinases (PIM1, PIM2, PIM3): These are constitutively active serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, including leukemias, lymphomas, and prostate and pancreatic cancers.[3] PIM kinases are downstream effectors of several oncogenic signaling pathways, such as JAK/STAT and Bcr-Abl, and they play a crucial role in cell survival, proliferation, and resistance to apoptosis.[3]
-
DYRK1A Kinase (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): This kinase is implicated in neurodevelopmental processes and has also been identified as a potential therapeutic target in certain cancers.
The this compound scaffold is a key starting point for the synthesis of compounds designed to target these kinases. The chloro group at the 2-position provides a reactive handle for the introduction of various amine-containing side chains, which can be tailored to optimize binding affinity and selectivity for the target kinase. The bromo and methyl substitutions on the benzene ring contribute to the overall physicochemical properties of the molecule, influencing factors such as cell permeability and metabolic stability.
Phosphoinositide 3-Kinase (PI3K) Inhibition
Derivatives of benzimidazole have also been patented as inhibitors of the phosphoinositide 3-kinase (PI3K) family.[6] The PI3K/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in many human cancers, making PI3K an attractive target for cancer therapy. Patented benzimidazole derivatives have shown the ability to modulate the activity of PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.[6]
Experimental Protocols
The following protocols are representative of the experimental workflows described in patents for the evaluation of benzimidazole-based kinase inhibitors.
General Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Materials:
-
Recombinant human kinase (e.g., PIM1, DYRK1A, or PI3K)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound derivative)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the test compound, recombinant kinase, and kinase-specific substrate to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Compound ID | Target Kinase | IC50 (nM) |
| Example-1 | PIM1 | 15 |
| Example-2 | DYRK1A | 50 |
| Example-3 | PI3Kα | 25 |
Cell-Based Anti-Proliferation Assay
This protocol outlines a common method to assess the anti-proliferative activity of a compound on cancer cell lines.
Principle: The assay measures the ability of a compound to inhibit the growth and proliferation of cancer cells over a period of time. Cell viability is typically determined using a colorimetric or fluorometric readout.
Materials:
-
Cancer cell line (e.g., leukemia, lymphoma, or solid tumor cell lines)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (this compound derivative)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation:
| Compound ID | Cell Line | GI50 (µM) |
| Example-1 | MOLM-13 (AML) | 0.1 |
| Example-2 | PC-3 (Prostate) | 0.5 |
| Example-3 | HCT116 (Colon) | 0.8 |
Visualization of Signaling Pathways and Workflows
PIM Kinase Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Benzimidazole Derivatives as Kinase Inhibitors - Patent US-2015336967-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20150336967A1 - Novel Benzimidazole Derivatives as Kinase Inhibitors - Google Patents [patents.google.com]
- 4. Novel benzimidazole derivatives as kinase inhibitors - Patent KR-101779272-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzimidazole derivatives as Kinase Inhibitors - Patent US-9388192-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2012047538A1 - Benzimidazole derivatives as pi3 kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole in API Synthesis
Preamble: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern drug discovery, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and structural rigidity make it an ideal framework for developing targeted therapies. This guide focuses on a particularly strategic, yet underexplored, derivative: 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole . While not prominently featured as a direct intermediate in the synthesis of a specific blockbuster drug in publicly available literature, its true value lies in its design as a versatile building block for constructing complex, multi-substituted active pharmaceutical ingredients (APIs).
The genius of this molecule is its inherent, differentiated reactivity. It possesses two distinct electrophilic centers—a highly activated C2-chloride and a less reactive C4-bromide—offering chemists a programmed, stepwise approach to molecular elaboration. This document provides a detailed analysis of its reactivity and presents robust protocols for its application in sequential cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
Section 1: Chemical Profile and Reactivity Analysis
The synthetic utility of this compound is governed by the electronic interplay within its fused ring system. The two nitrogen atoms in the imidazole ring significantly influence the reactivity of the attached halogen atoms.
-
C2-Chloride: The chlorine atom at the 2-position is exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This is due to its location between two electron-withdrawing nitrogen atoms, which stabilizes the Meisenheimer complex intermediate formed during the SNAr mechanism. This site is the primary target for reactions with amines, thiols, and alkoxides.
-
C4-Bromide: The bromine atom at the 4-position on the benzene ring is less activated. Its reactivity is analogous to a standard aryl bromide, making it an ideal handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[1] The N-methylation at the 1-position is a critical design choice, as it prevents potential N-H acidity issues that could otherwise complicate cross-coupling reactions by poisoning the catalyst.[2]
This differential reactivity allows for a predictable, sequential functionalization. One can selectively displace the C2-chloride via SNAr under relatively mild conditions, leaving the C4-bromide untouched and available for a subsequent, more robust palladium-catalyzed transformation.[3]
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Welcome to the technical support center for the purification of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this important synthetic intermediate. Here, we will address common challenges and provide practical, step-by-step protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from several sources, including unreacted starting materials, byproducts from side reactions, and over-halogenated species.[1] Key impurities to be aware of include:
-
Unreacted starting materials: Depending on your synthetic route, these could include the corresponding o-phenylenediamine precursor or the non-brominated/chlorinated benzimidazole.
-
Over-brominated or over-chlorinated products: The presence of di- or tri-halogenated benzimidazoles is a possibility, especially if the reaction conditions are not carefully controlled.[1]
-
Isomeric products: Bromination or chlorination of the benzimidazole ring can sometimes lead to the formation of constitutional isomers, which can be challenging to separate.
-
Hydrolysis products: The 2-chloro substituent is susceptible to hydrolysis, which can lead to the formation of the corresponding benzimidazol-2-one derivative.
Q2: I'm observing a low yield after purification. What are the likely causes?
A2: Low recovery of the target compound can be attributed to several factors throughout the synthesis and purification process:
-
Incomplete reaction: Monitor your reaction closely using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Product decomposition: Benzimidazole derivatives can be sensitive to strong acids, bases, or prolonged exposure to high temperatures.[1] Ensure your work-up and purification conditions are as mild as possible.
-
Loss during extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your compound. Multiple extractions with a suitable organic solvent are recommended.
-
Co-elution with impurities: If using column chromatography, your chosen solvent system may not be providing adequate separation, leading to the discarding of mixed fractions.
-
Precipitation issues during recrystallization: The choice of solvent is critical. If the compound is too soluble even at low temperatures, or if it oils out, your yield will be compromised.
Q3: My purified product is still showing colored impurities. How can I remove them?
A3: Colored impurities are common in heterocyclic chemistry. Here are a few strategies to address this:
-
Activated Charcoal Treatment: Before recrystallization, you can treat a solution of your crude product with a small amount of activated charcoal. The charcoal will adsorb many colored impurities, which can then be removed by hot filtration.[2] Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
-
Silica Gel Filtration: A quick filtration through a short plug of silica gel, eluting with an appropriate solvent, can often remove baseline impurities and some colored materials.
-
Subsequent Purification Step: If one purification method is insufficient, a combination of techniques (e.g., column chromatography followed by recrystallization) is often effective.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2]
Problem 1: The compound "oils out" and does not crystallize.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or impurities are depressing the melting point and interfering with crystal lattice formation.[2]
-
Solution:
-
Change the solvent system: Try a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface.[2] This can create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.[2]
-
Problem 2: No crystals form upon cooling, even in the freezer.
-
Cause: The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Solution:
-
Reduce the solvent volume: Evaporate some of the solvent to increase the concentration of your compound.
-
Add a poor solvent: To a solution of your compound, slowly add a solvent in which your compound is insoluble until you see persistent turbidity. Then, add a small amount of the good solvent to redissolve the precipitate and allow the mixture to cool slowly.
-
Try a different solvent: Systematically screen for a more suitable solvent.
-
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent. If it dissolves immediately at room temperature, it is likely too good of a solvent. If it doesn't dissolve, heat the mixture. If it dissolves upon heating and precipitates upon cooling, you have a good candidate. Common solvents for benzimidazoles include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).[2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[2] For this compound, silica gel is a common stationary phase.
Problem 1: Poor separation of the product from impurities.
-
Cause: The chosen eluent system does not provide sufficient resolution.
-
Solution:
-
Optimize the eluent system with TLC: The ideal eluent system will give your product a retention factor (Rf) of 0.2-0.4 on a TLC plate.[2] A common starting point for benzimidazoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] You can gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This will help to first elute the non-polar impurities and then your product, followed by more polar impurities.
-
Problem 2: The product is not eluting from the column.
-
Cause: The eluent is not polar enough.
-
Solution:
-
Increase the eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For very polar compounds, you may need to add a small amount of methanol to your eluent.
-
Check for compound stability on silica: Some compounds can degrade on acidic silica gel. If you suspect this is the case, you can use deactivated silica gel (treated with a small amount of a base like triethylamine) or switch to a different stationary phase like alumina.
-
Experimental Protocol: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in your initial, least polar eluent. Pour this slurry into a glass column and allow the silica to pack down, ensuring there are no air bubbles.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel and evaporate the solvent so that the crude product is adsorbed onto the silica. Carefully add this dry silica to the top of your column.[2]
-
Elution: Begin eluting with your chosen solvent system. Start with a low polarity and, if necessary, gradually increase the polarity.[2]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.[2]
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Technique | Suggested Solvents/Solvent Systems | Rationale |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexanes, Toluene | Benzimidazoles often exhibit good solubility in polar protic solvents at high temperatures and lower solubility upon cooling. A co-solvent system like ethyl acetate/hexanes allows for fine-tuning of solubility. |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | A gradient from a non-polar to a more polar eluent system allows for the separation of a wide range of impurities with varying polarities. |
Visualization of the Purification Workflow
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Bromination of 2-Chloro-1-methyl-1H-benzo[d]imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of benzimidazole scaffolds. Specifically, we address the optimization and troubleshooting of the electrophilic bromination of 2-chloro-1-methyl-1H-benzo[d]imidazole, a critical intermediate in medicinal chemistry. Our approach is rooted in mechanistic principles to empower users to not only follow protocols but also to make informed decisions to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of brominating 2-chloro-1-methyl-1H-benzo[d]imidazole?
The introduction of a bromine atom onto the benzimidazole ring serves as a crucial synthetic handle. The resulting bromo-derivative is a versatile precursor for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] This allows for the introduction of diverse substituents onto the benzimidazole core, which is essential for structure-activity relationship (SAR) studies in drug discovery.
Q2: What is the expected regioselectivity for the electrophilic bromination of this substrate?
The benzimidazole ring system is π-excessive, making it susceptible to electrophilic substitution.[2] The regiochemical outcome is governed by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. The benzene portion of the ring is the typical site of electrophilic aromatic substitution. The N-methyl group is an activating group, while the 2-chloro group is a deactivating group. Electrophilic attack is generally favored at the 4, 5, 6, or 7-positions. Based on the principles of electrophilic aromatic substitution, the positions para and ortho to the activating N-methyl group (positions 4 and 6) are electronically favored. However, steric hindrance from the fused imidazole ring can influence the final product distribution. Precise regioselectivity often requires careful optimization of reaction conditions.[3][4]
Q3: Why is N-Bromosuccinimide (NBS) generally preferred over elemental bromine (Br₂) for this reaction?
While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for several reasons:
-
Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than the highly corrosive and volatile liquid bromine.[5]
-
Controlled Bromination: NBS provides a low, steady concentration of electrophilic bromine (or a Br₂ equivalent) in the reaction mixture. This minimizes the risk of over-bromination, a common side reaction with Br₂ that leads to the formation of di- or poly-brominated products.[5][6][7]
-
Selectivity: The milder conditions associated with NBS often lead to higher regioselectivity, reducing the formation of unwanted isomers.[7]
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, the desired product, and any potential byproducts. The consumption of the starting material and the appearance of a new spot corresponding to the product indicate reaction progress. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of 2-chloro-1-methyl-1H-benzo[d]imidazole.
Problem 1: Low or No Conversion of Starting Material
-
Possible Cause: Insufficient reactivity of the brominating agent under the chosen conditions. While the benzimidazole ring is electron-rich, the 2-chloro substituent is deactivating.
-
Suggested Solution:
-
Increase Temperature: If the reaction is being run at 0 °C or room temperature, consider moderately increasing the temperature. However, be cautious, as higher temperatures can also lead to side reactions.[6] Monitor carefully with TLC.
-
Change Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can facilitate the ionic mechanism of electrophilic bromination.[8][9] Acetic acid is also a common solvent for such reactions.[6][10]
-
Check Reagent Purity: Ensure the NBS is pure. NBS can decompose over time, appearing yellow or brown due to the presence of Br₂.[11] Using freshly recrystallized or newly purchased NBS is recommended. Also, ensure your starting material is pure and solvents are anhydrous if required.[12][13]
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
-
Possible Cause A: Over-bromination. The formation of dibromo- or even tribromo-benzimidazoles is a frequent issue.
-
Suggested Solution:
-
Control Stoichiometry: Carefully control the amount of NBS used. Do not use a large excess. Start with 1.0-1.1 equivalents and adjust as needed based on TLC monitoring.[6]
-
Lower Temperature: Perform the addition of NBS at a low temperature (e.g., 0-5 °C) to increase selectivity and then allow the reaction to slowly warm to room temperature.[6] Exothermic reactions can lead to a loss of control and increased side products.
-
Slow Addition: Add the brominating agent (NBS) slowly or portion-wise to maintain a low concentration in the reaction mixture, which disfavors multiple additions.[12]
-
-
Possible Cause B: Formation of Isomers. The electronic and steric factors may not favor a single constitutional isomer, leading to a mixture.
-
Suggested Solution:
-
Solvent Optimization: The solvent can influence the regiochemical outcome. Screen different solvents (e.g., CH₂Cl₂, CHCl₃, MeCN, Acetic Acid) to see if one favors the formation of the desired isomer.
-
Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography on silica gel is the most effective method for separation.[6] Developing an optimal eluent system using TLC is critical before scaling up the purification.
-
Problem 3: Product Decomposition During Reaction or Work-up
-
Possible Cause: The product may be unstable under the reaction conditions (e.g., prolonged heating, acidic environment) or during the aqueous work-up.[13]
-
Suggested Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.[14]
-
Careful Work-up: During the aqueous work-up, neutralize any acidic medium carefully. If the product is base-sensitive, avoid strongly basic conditions. Ensure extractions are performed promptly.[6]
-
Temperature Control: Keep the product cold during work-up and concentration (rotary evaporation) to minimize degradation.[14]
-
Visualizing the Process & Potential Outcomes
The following diagrams illustrate the general workflow and the critical challenge of controlling selectivity.
Caption: General experimental workflow for bromination.
Caption: Reaction pathways: optimization vs. side-product formation.
Optimization Data Summary
The following table presents hypothetical data from an optimization study to illustrate how different parameters can affect the reaction outcome.
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-bromo Product (%) | Byproducts (%) |
| 1 | NBS (1.1) | CH₂Cl₂ | 0 to RT | 3 | 65 | 15 (Isomers) |
| 2 | NBS (1.5) | CH₂Cl₂ | 0 to RT | 3 | 40 | 45 (Over-bromination) |
| 3 | NBS (1.1) | Acetonitrile | 0 to RT | 2 | 85 | <5 (Isomers) |
| 4 | NBS (1.1) | Acetic Acid | RT | 4 | 78 | ~10 (Isomers) |
| 5 | Br₂ (1.1) | CH₂Cl₂ | 0 | 1 | 50 | 30 (Over-bromination) |
This data is illustrative. Actual results may vary.
Optimized Experimental Protocol
This protocol is a starting point for the mono-bromination of 2-chloro-1-methyl-1H-benzo[d]imidazole, based on common practices for similar heterocyclic systems.
Materials:
-
2-chloro-1-methyl-1H-benzo[d]imidazole
-
N-Bromosuccinimide (NBS), freshly recrystallized or from a new bottle
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for TLC and chromatography (e.g., Ethyl Acetate, Hexane)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-1-methyl-1H-benzo[d]imidazole (1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (to make a ~0.1 M solution) and stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining active bromine species.
-
Work-up:
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired brominated product.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its structure and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting [chem.rochester.edu]
troubleshooting failed reactions with 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. We will address common experimental failures, provide evidence-based troubleshooting strategies, and answer frequently asked questions to facilitate the successful synthesis of your target molecules.
Understanding the Substrate: A Tale of Two Reactive Sites
This compound is a valuable intermediate due to its two distinct reactive handles for diversification. The key to its successful application lies in understanding the differential reactivity of the C4-Bromo and C2-Chloro positions.
-
C4-Bromo Position: Located on the benzene ring, this C(sp²)-Br bond is a classic substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Generally, C-Br bonds are more reactive than C-Cl bonds in standard oxidative addition steps of the catalytic cycle.[1]
-
C2-Chloro Position: This C(sp²)-Cl bond is situated on the electron-deficient imidazole ring, flanked by two nitrogen atoms. While it can participate in cross-coupling reactions (typically under more forcing conditions), it is also highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2]
-
N1-Methyl Group: The methyl group serves a critical role by protecting the N-H proton of the parent benzimidazole. This prevents catalyst inhibition or unwanted side reactions where the N-H group could act as a nucleophile or an acidic site.
This differential reactivity allows for selective and sequential functionalization, but it is also the primary source of experimental challenges.
Part 1: Troubleshooting Guide for Failed Reactions
This section addresses specific problems encountered during common synthetic transformations.
Scenario 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This is the most common failure mode when attempting to functionalize the C4-bromo position. A systematic evaluation is crucial for diagnosis.[3]
Question: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound is failing. What should I investigate first?
Answer: Low conversion points to issues with the catalyst, reagents, or reaction conditions. The benzimidazole core itself can act as an N-heterocyclic ligand and interfere with the palladium catalyst, making the choice of an appropriate external ligand critical.[4]
Initial Diagnostic Workflow
Caption: General troubleshooting workflow for failed Pd-catalyzed reactions.
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Inactivity:
-
Causality: The palladium(II) precatalyst must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle. Inefficient reduction or catalyst decomposition leads to failure. Benzimidazoles can coordinate to the metal center, necessitating the use of strongly binding ligands to prevent catalyst poisoning.
-
Solution:
-
Use a Modern Pre-catalyst: Switch from simple sources like Pd(OAc)₂ or Pd₂(dba)₃ to well-defined, air-stable pre-catalysts (e.g., SPhos, XPhos, or RuPhos-based G3 or G4 pre-catalysts). These often exhibit higher activity and require lower catalyst loadings.[5]
-
Ligand Choice is Key: For Suzuki reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often effective.[4] For Buchwald-Hartwig aminations, biaryl phosphine ligands (e.g., XPhos, BrettPhos) are standards in the field for promoting C-N bond formation.[6][7]
-
-
-
Reagent Quality and Stoichiometry:
-
Causality: Water and oxygen are detrimental to many cross-coupling reactions, leading to catalyst deactivation and decomposition of organoboron reagents. The choice and quality of the base are also critical for the transmetalation step.
-
Solution:
-
Ensure solvents are rigorously dried and degassed. Use freshly opened or purified reagents.
-
For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. K₃PO₄ is often superior for challenging substrates as it is less likely to cause boronic acid decomposition.
-
For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[8]
-
-
-
Side Reaction: Hydrodehalogenation (Loss of Bromine)
-
Causality: The aryl-palladium intermediate can react with a hydride source in the reaction mixture, leading to the replacement of the bromine with a hydrogen atom. This is often exacerbated by certain bases or impurities in the solvent.
-
Solution:
-
Switch to a different base. For example, if using K₂CO₃, try K₃PO₄ or Cs₂CO₃.
-
Ensure your solvent is peroxide-free and anhydrous.
-
Lowering the reaction temperature may disfavor this side reaction relative to the desired coupling.
-
-
| Parameter | Recommended Starting Conditions | Rationale |
| Reaction | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Source | SPhos-Pd-G3 (1-2 mol%) | XPhos-Pd-G3 (1-2 mol%) |
| Ligand | SPhos (1.1 eq to Pd) | XPhos (1.1 eq to Pd) |
| Base | K₃PO₄ (2-3 equivalents) | NaOt-Bu or LHMDS (1.5-2.2 eq) |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene | Toluene or THF |
| Temperature | 80-110 °C | 80-110 °C |
| Atmosphere | Nitrogen or Argon | Nitrogen or Argon |
Scenario 2: Poor Regioselectivity - Reaction Occurs at C2-Cl Instead of C4-Br
Question: I am trying to perform a Suzuki coupling at the C4-bromo position, but I am getting a mixture of products, including coupling at the C2-chloro position. How can I improve selectivity?
Answer: This is a classic challenge of chemoselectivity. While the C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond, this selectivity can erode under harsh conditions or with highly active catalyst systems.
Controlling Regioselectivity
Caption: Competing reaction pathways for the di-halogenated substrate.
-
Lower the Reaction Temperature: This is the most straightforward approach. The activation energy for C-Br bond cleavage is lower than for C-Cl. By running the reaction at a lower temperature (e.g., 60-80 °C), you can often favor the reaction at the more reactive C4-bromo site.
-
Modify the Catalyst System:
-
Causality: Highly active catalyst systems, while excellent for difficult couplings, can be less selective.
-
Solution: If you are using a very active catalyst (e.g., based on a Buchwald biaryl phosphine ligand), consider switching to a slightly less reactive system. For some Suzuki reactions, a simple Pd(PPh₃)₄ catalyst can offer higher selectivity for C-Br over C-Cl, albeit with longer reaction times.
-
-
Consider the Coupling Partner: Highly reactive boronic acids or amines are more likely to lead to a loss of selectivity. If possible, using a less reactive coupling partner and slightly more forcing conditions may paradoxically improve selectivity by ensuring only the more reactive C-Br site participates.
Scenario 3: Failed Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Question: I have successfully functionalized the C4-bromo position and now want to displace the C2-chloro with a nucleophile (e.g., an alcohol or amine), but the reaction is not working.
Answer: SNAr reactions at the C2 position of benzimidazoles are feasible but require specific conditions. Failure typically stems from an insufficiently strong nucleophile or suboptimal reaction conditions.
-
Nucleophile Strength:
-
Causality: The SNAr mechanism involves the attack of a nucleophile to form a negatively charged Meisenheimer complex. A more potent nucleophile is required to attack the electron-rich aromatic system.
-
Solution: If using a neutral nucleophile like an alcohol or amine, it must be deprotonated first to form the more nucleophilic alkoxide or amide. Use a strong, non-nucleophilic base like NaH, KHMDS, or KOt-Bu to generate the active nucleophile before adding it to the reaction or in situ.
-
-
Solvent and Temperature:
-
Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr reactions because they stabilize the charged Meisenheimer intermediate without solvating and deactivating the nucleophile. These reactions often require heat to overcome the activation energy barrier.
-
Solution: Switch to a high-boiling polar aprotic solvent like DMSO or NMP and increase the temperature, potentially using microwave irradiation to access higher temperatures safely and quickly.[1]
-
Part 2: Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization may be required for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C4-Position
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 0.02 eq, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 mixture, to achieve a substrate concentration of ~0.1 M).
-
Inerting: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr at the C2-Position
-
Nucleophile Preparation (if necessary): In a separate dry flask under an inert atmosphere, dissolve the nucleophile (e.g., an alcohol or secondary amine, 1.5 eq) in anhydrous THF or DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction Setup: In the main reaction flask, dissolve the C4-functionalized 2-chloro-1-methyl-1H-benzo[d]imidazole substrate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Addition: Add the pre-formed nucleophile solution to the substrate solution via cannula.
-
Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Part 3: Frequently Asked Questions (FAQs)
-
Q1: How should I store this compound?
-
It should be stored in a cool, dry place, away from light and moisture, under an inert atmosphere if possible. Like most halogenated organic compounds, long-term stability is improved under these conditions.
-
-
Q2: My reaction is clean but stalls at ~50% conversion. What could be the cause?
-
This often points to catalyst deactivation. The product molecule itself might be a more effective ligand for palladium than the intended phosphine ligand, leading to catalyst sequestration. Try adding a second charge of the catalyst and ligand midway through the reaction. Alternatively, switch to a more robust catalyst system with a more strongly coordinating ligand.
-
-
Q3: Can I perform a one-pot, two-step reaction to functionalize both the C4 and C2 positions?
-
Yes, this is a highly efficient strategy. A common sequence is to first perform a palladium-catalyzed coupling at the C4-bromo position. After confirming the completion of the first step via LC-MS, the nucleophile and appropriate base for the SNAr reaction at the C2-chloro position can be added directly to the same pot, often with additional heating. This avoids a second work-up and purification step.
-
-
Q4: Is the compound stable to acidic or basic conditions?
-
The benzimidazole core is generally stable to a wide range of pH. However, under strongly acidic conditions, the imidazole nitrogens can be protonated. Under strongly basic conditions, particularly at high temperatures, degradation can occur. For reactions, it is best to use the specified bases under controlled conditions.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
stability studies of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole under different conditions
Welcome to the technical support center for 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information presented here is curated to explain the "why" behind experimental choices, ensuring a robust and reliable understanding of the molecule's behavior under various stress conditions.
Introduction to the Stability of Benzimidazole Derivatives
Benzimidazoles are a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] However, the stability of these molecules can be a critical factor during drug development, influencing storage, formulation, and ultimately, efficacy and safety. This compound, with its specific substitution pattern, presents a unique stability profile that warrants careful investigation.
Forced degradation, or stress testing, is a crucial component of these studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability and elucidate potential degradation pathways.[2][3][4] This knowledge is vital for developing stability-indicating analytical methods.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the stability testing of this compound.
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on the structure of this compound and the known behavior of related benzimidazole derivatives, the primary anticipated degradation pathways are hydrolysis, oxidation, and photodegradation .[5]
-
Hydrolysis: The 2-chloro substituent on the benzimidazole ring is susceptible to nucleophilic substitution, particularly hydrolysis. This reaction can be catalyzed by both acidic and alkaline conditions, potentially leading to the formation of the corresponding benzimidazolin-2-one.[6] The rate of hydrolysis can be influenced by pH and temperature.[7]
-
Oxidation: The benzimidazole ring system can be susceptible to oxidative degradation.[5][8][9] Oxidative stress, often simulated using hydrogen peroxide, can lead to the formation of various oxygenated products or even ring cleavage in more aggressive conditions.[10]
-
Photodegradation: Many benzimidazole derivatives exhibit photosensitivity, especially in solution.[11][12][13] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to a variety of degradation products.[10][14]
Q2: I am observing a decrease in the parent compound peak in my HPLC analysis, but no major degradation peaks are appearing. What could be the cause?
A2: This is a common yet perplexing issue in stability studies. Several factors could contribute to this observation:
-
Formation of Non-UV Active Degradants: The degradation products may lack a significant chromophore at the analytical wavelength being used.
-
Troubleshooting: Analyze your samples at a lower wavelength (e.g., 210 nm) to detect a wider range of compounds. If available, employ a more universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[5]
-
-
Precipitation of the Analyte: The compound may be precipitating out of the solution, especially if the solvent is not optimal or if the concentration is high.
-
Troubleshooting: Visually inspect your sample vials for any particulate matter. Consider reducing the concentration of your sample or using a different, more suitable solvent.
-
-
Adsorption to Container Surfaces: The compound might be adsorbing to the inner surfaces of the storage container (e.g., glass or plastic vials).
-
Troubleshooting: Test different types of containers or consider silanizing glassware to minimize adsorption.
-
-
Formation of Involatile Products: If you are using LC-MS, some degradation products might be involatile and therefore not detected by the mass spectrometer.[5]
Q3: My mass spectrometry data shows unexpected adducts in the degraded samples. How should I interpret this?
A3: The formation of adducts in mass spectrometry is common, especially during forced degradation studies. Here's how to approach their interpretation:
-
Solvent Adducts: Adducts with solvent molecules (e.g., +CH3OH, +ACN) are frequently observed. These are typically artifacts of the ionization process and not true degradation products.
-
Salt Adducts: If buffers or salts are used in your mobile phase or sample preparation (e.g., sodium or potassium salts), you may observe corresponding adducts (e.g., [M+Na]+, [M+K]+).
-
Degradation Product Adducts: In some cases, a degradation product might form an adduct with the parent compound or another degradant. This is less common but possible.
-
Oxidative Degradation Adducts: During oxidative stress testing with agents like hydrogen peroxide, you might observe the formation of chloro-adducts or other reactive species adducts.[10]
To confirm the nature of these peaks:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) that has undergone the same stress conditions.
-
Varying MS Conditions: Modify the mass spectrometer's source parameters (e.g., cone voltage) to see if the adduct formation is dependent on the ionization conditions.
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in confirming the elemental composition of the observed ions and distinguishing between true degradants and artifacts.
Experimental Protocols & Workflows
To ensure the integrity and reproducibility of your stability studies, it is essential to follow well-defined protocols.
Forced Degradation Study Protocol
A forced degradation study is a critical step to understand the degradation profile of a drug substance.[2][3][5]
1. Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 8 hours.
-
At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[5]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
At designated time points, withdraw an aliquot and dilute for HPLC analysis.[5]
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[15]
-
Simultaneously, keep a control sample in the dark to differentiate between light-induced and thermal degradation.
-
Analyze both the exposed and control samples at various time intervals.
-
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is paramount for accurately quantifying the parent compound and separating its degradation products.
Typical HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 or C8 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile(Gradient elution is often necessary) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Run Time | Sufficient to allow for the elution of all degradation products |
This is a general guideline. Method development and validation are essential for each specific application.
Workflow & Data Interpretation
The following diagram illustrates the logical workflow for conducting and interpreting a forced degradation study.
References
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. rjptonline.org [rjptonline.org]
- 5. benchchem.com [benchchem.com]
- 6. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. Study on the hydrolysis of 2-chlorobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Benzimidazoles
Welcome to the technical support center for the regioselective synthesis of substituted benzimidazales. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regiochemistry in this vital heterocyclic scaffold. Benzimidazoles are a cornerstone in medicinal chemistry, but achieving the desired substitution pattern can be a significant hurdle.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions to get your synthesis back on track.
Issue 1: Formation of an Undesired Mixture of 5- and 6-Substituted Benzimidazole Regioisomers
Question: "I'm reacting a 4-substituted-1,2-diaminobenzene with an aldehyde (or carboxylic acid) and obtaining a mixture of the 5- and 6-substituted benzimidazole products. How can I favor the formation of a single regioisomer?"
Probable Causes & Solutions:
The formation of regioisomers arises from the two non-equivalent amino groups of the asymmetrically substituted o-phenylenediamine.[4] The initial acylation or condensation can occur at either nitrogen, leading to two different product outcomes. The key to controlling this lies in understanding and manipulating the electronic and steric environment of the diamine.
-
Electronic Effects of the Substituent: The electronic nature of the substituent on the phenylenediamine ring is a primary determinant of regioselectivity.[4]
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -CF₃: An EWG at the 4-position deactivates the adjacent amino group (at position 1) through an inductive effect, making the more distant amino group (at position 2) more nucleophilic. This favors the initial reaction at the position meta to the EWG, ultimately leading to the 6-substituted benzimidazole .
-
Electron-Donating Groups (EDGs) like -CH₃, -OCH₃, -NH₂: Conversely, an EDG at the 4-position activates the adjacent amino group (at position 1), making it the more nucleophilic site. This directs the initial reaction to the position ortho to the EDG, resulting in the preferential formation of the 5-substituted benzimidazole .
-
-
Reaction Conditions:
-
pH Control: In the classic Phillips-Ladenburg synthesis with carboxylic acids, strong acidic conditions (e.g., HCl) are often used.[4] Under these conditions, the relative basicity of the two amino groups becomes crucial. The more basic amino group will be protonated preferentially, rendering it non-nucleophilic.
-
Catalyst Choice: The choice of catalyst can influence selectivity. While traditional methods often yield mixtures, modern approaches using specific catalysts can offer higher regioselectivity.[5][6] For instance, certain Lewis acids or heterogeneous catalysts might preferentially coordinate to one of the amino groups, directing the reaction.[5][7]
-
Troubleshooting Workflow for Regioisomer Control:
Caption: Decision workflow for troubleshooting regioisomer mixtures.
Issue 2: Formation of 1,2-Disubstituted Benzimidazole Byproducts
Question: "My goal is a 2-substituted benzimidazole, but I'm seeing a significant amount of a byproduct that appears to be a 1,2-disubstituted benzimidazole."
Probable Causes & Solutions:
This common side reaction occurs when two molecules of the aldehyde react with one molecule of the o-phenylenediamine.[8] The initially formed 2-substituted benzimidazole still possesses a reactive N-H bond which can undergo a second reaction, typically a reductive amination with another molecule of the aldehyde, to form a 1-benzyl-2-aryl substituted product.[9]
-
Stoichiometry Control: This is the most critical factor. Using an excess of the aldehyde drives the formation of the 1,2-disubstituted product.
-
Solution: Employ a strict 1:1 stoichiometry of the o-phenylenediamine to the aldehyde.[8] In some cases, a slight excess of the diamine (e.g., 1.1 equivalents) can help consume all the aldehyde and suppress the second reaction.
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene may favor the desired 2-substituted product, whereas more polar or protic solvents like water-ethanol mixtures can sometimes promote the formation of the 1,2-disubstituted byproduct.[8]
-
Catalyst Influence: Certain catalysts can selectively promote the formation of 1,2-disubstituted products. For instance, Er(OTf)₃ has been shown to be highly effective in selectively synthesizing 1,2-disubstituted benzimidazoles when a 1:2 ratio of diamine to aldehyde is used.[9][10]
-
Solution: If 1,2-disubstitution is a problem, re-evaluate your catalyst. A milder catalyst or even catalyst-free conditions (if feasible) might be preferable. Screen solvents, starting with less polar options.
-
-
Aldehyde Reactivity: Electron-rich aldehydes are often more prone to forming the 1,2-disubstituted product because the resulting N-benzyl group is more stable.[9]
Experimental Protocol: Selective Synthesis of 2-Aryl-1H-benzimidazole
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 mmol, 1.0 equiv).
-
Solvent & Reagents: Add a suitable solvent (e.g., ethanol, 10 mL). To this solution, add the aryl aldehyde (1.0 mmol, 1.0 equiv).
-
Catalyst (if used): Add the selected catalyst (e.g., a mild Lewis acid, 5-10 mol%).
-
Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the formation of the product.[8][11]
-
Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to isolate the pure 2-substituted benzimidazole.
Issue 3: Difficulty in Product Purification
Question: "My reaction seems to work, but I'm struggling to separate my desired benzimidazole from starting materials or byproducts using column chromatography."
Probable Causes & Solutions:
Purification challenges often arise due to the similar polarities of the product, unreacted starting materials, and side products.[8]
-
Similar Polarity: The benzimidazole product, the o-phenylenediamine starting material, and certain byproducts can have very close Rf values on TLC, making chromatographic separation difficult.
-
Colored Impurities: o-Phenylenediamines are notoriously susceptible to air oxidation, leading to highly colored, polymeric impurities that can streak on a silica gel column and contaminate fractions.[8]
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective technique for separating basic benzimidazoles from non-basic impurities.[8]
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Wash the organic layer once more with the acidic solution.
-
Combine the aqueous layers and carefully neutralize with a base (e.g., saturated NaHCO₃ or 1M NaOH) until the benzimidazole product precipitates.
-
Extract the purified product back into an organic solvent, or collect the precipitate by filtration.
-
-
-
Activated Carbon Treatment: To remove persistent colored impurities, treatment with activated carbon can be very effective.[8]
-
Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated carbon (typically 5-10% by weight).
-
Heat the mixture gently with stirring for 15-30 minutes.
-
Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallize the product from the filtrate.
-
-
-
Selective Precipitation: In cases of regioisomeric mixtures, it is sometimes possible to selectively precipitate one isomer as a salt. For instance, treatment with a strong acid like p-toluenesulfonic acid can lead to the preferential precipitation of one regioisomer's salt, allowing for separation by filtration.[12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the benzimidazole core?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives), known as the Phillips-Ladenburg reaction, or an aldehyde, a variation of the Weidenhagen reaction.[5][13] Modern methods also include reactions with alcohols and other synthons, often employing metal catalysts or microwave assistance to improve yields and reaction times.[6][10][14][15]
Q2: My reaction yield is very low. What are the first things I should check?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Ensure the temperature and reaction time are optimized. Many reactions that perform poorly at room temperature see significant improvement with heating.[5] Use TLC to monitor the reaction to completion.[11]
-
Starting Material Quality: The purity of the o-phenylenediamine is critical. This starting material is prone to oxidation, which can inhibit the reaction and create impurities.[8] Consider purifying it by recrystallization or sublimation before use.
-
Catalyst Activity: If using a catalyst, ensure it is active and from a reliable source. Optimize the catalyst loading, as too much or too little can be detrimental.[5][8]
-
Atmosphere: For reactions sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of starting materials and improve yield.[5][8]
Q3: How do steric effects influence regioselectivity?
A3: While electronic effects are often dominant, steric hindrance can also play a significant role. If the substituent on the o-phenylenediamine is very bulky, it can sterically hinder the adjacent amino group, forcing the reaction to occur at the less hindered, more distant amino group, regardless of the electronic effects. Similarly, a very bulky aldehyde or carboxylic acid derivative may react preferentially with the less sterically encumbered amino group of the diamine.
Q4: Can computational chemistry help predict regioselectivity?
A4: Yes, theoretical calculations can be a powerful tool. By calculating properties like the nucleophilicity of the nitrogen atoms (e.g., using Natural Bond Orbital analysis) or the activation energies for the different reaction pathways, it's possible to predict the likely major regioisomer.[9][16] These theoretical insights can guide experimental design and help rationalize observed outcomes.
Q5: Are there "green" or more environmentally friendly methods for benzimidazole synthesis?
A5: Absolutely. There is a strong research focus on developing greener synthetic protocols. This includes the use of water as a solvent, employing reusable heterogeneous catalysts, and utilizing energy-efficient methods like microwave irradiation, which can dramatically reduce reaction times and the use of hazardous organic solvents.[9][10][15][17][18]
Data Summary Table
Table 1: Factors Influencing Regioselectivity in the Synthesis of 5(6)-Substituted Benzimidazoles
| Factor | Influence on Regioselectivity | Typical Outcome |
| Substituent Electronics | An electron-withdrawing group (EWG) at the 4-position deactivates the adjacent amino group. | Favors formation of the 6-substituted isomer. |
| An electron-donating group (EDG) at the 4-position activates the adjacent amino group. | Favors formation of the 5-substituted isomer. | |
| Reaction pH | Controls the protonation state of the amino groups, altering their nucleophilicity. | Can be optimized to favor reaction at the more nucleophilic (less basic) nitrogen. |
| Steric Hindrance | Bulky substituents on the diamine or reaction partner can block access to the nearest amino group. | Favors reaction at the less sterically hindered amino group. |
| Catalyst Choice | Lewis acids or metal catalysts can coordinate selectively to one amino group. | Can direct the reaction to produce a single regioisomer. |
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. The regioselectivity and synthetic mechanism of 1,2-benzimidazole squaraines: combined experimental and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.vensel.org [pubs.vensel.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Welcome to the technical support resource for the analytical characterization of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into detecting, identifying, and quantifying impurities, structured in a practical question-and-answer format to address common experimental challenges.
Section 1: Foundational Knowledge & Regulatory Landscape
This section addresses the fundamental questions regarding impurity management within the context of regulatory expectations.
FAQ 1: Why is impurity profiling for this specific molecule critical and what regulatory guidelines should I follow?
Ensuring the purity of any active pharmaceutical ingredient (API) or advanced intermediate like this compound is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can impact the stability and safety of the final drug product.[1]
The primary regulatory framework is provided by the International Council for Harmonisation (ICH). The key guidelines to consult are:
-
ICH Q3A (R2): Focuses on impurities in new drug substances (APIs). It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][2][3]
-
ICH Q3C (R9): Governs the control of residual solvents used during the synthesis process.[1][4]
-
ICH Q3D (R2): Addresses the risk-based control of elemental impurities (e.g., catalysts, heavy metals).[1][4][5]
-
ICH M7: Pertains to the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4]
The core principle is to develop a robust impurity profile, identifying and controlling all species above the established thresholds.
| ICH Q3A Thresholds | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg TDI (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg TDI (whichever is lower) | 0.05% |
| TDI: Total Daily Intake. Data synthesized from ICH Q3A(R2) Guideline.[3] |
FAQ 2: What are the likely process-related and degradation impurities for this compound?
Understanding potential impurities requires analyzing the synthetic route and the molecule's intrinsic stability.
-
Process-Related Impurities: These originate from the manufacturing process.[6]
-
Starting Materials: Unreacted precursors or reagents.
-
Intermediates: Incompletely reacted intermediates from previous steps.
-
By-products: Resulting from side reactions (e.g., over-methylation, positional isomers, hydrolysis of the chloro group).
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like heat, light, humidity, acid, base, and oxidation.[7][8] For this molecule, potential degradation pathways include:
-
Hydrolysis: The chloro-group at the 2-position is susceptible to hydrolysis, forming a benzimidazolone derivative.
-
Oxidation: The imidazole ring can be susceptible to oxidative degradation.
-
Photolysis: Exposure to UV light may cause dehalogenation or other rearrangements.
-
The logical workflow for impurity analysis is crucial for systematically addressing these potential contaminants.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. tasianinch.com [tasianinch.com]
- 3. database.ich.org [database.ich.org]
- 4. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijdra.com [ijdra.com]
- 6. e-journals.in [e-journals.in]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpsbr.org [jpsbr.org]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for the synthesis of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, a key building block in pharmaceutical research and development. This resource is designed to offer practical, experience-driven insights to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound can be approached through several strategic routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and safety considerations. The two most common retrosynthetic disconnections involve either forming the benzimidazole core first followed by halogenations, or constructing the substituted benzene ring prior to cyclization.
A prevalent method involves a multi-step sequence starting from a substituted o-phenylenediamine. This typically includes:
-
Formation of the Benzimidazolone Core: Condensation of an appropriately substituted o-phenylenediamine with a carbonyl source like urea or phosgene derivatives.
-
Chlorination: Conversion of the benzimidazolone to the 2-chloro-benzimidazole using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2][3]
-
N-Methylation: Introduction of the methyl group onto the imidazole nitrogen.
-
Bromination: Electrophilic bromination of the benzene ring.
An alternative strategy involves starting with a pre-brominated and methylated aniline derivative, followed by cyclization to form the benzimidazole ring.
Q2: How can I synthesize the 2-chlorobenzimidazole precursor?
A2: The synthesis of 2-chlorobenzimidazole is a critical step. A widely used method is the treatment of benzimidazol-2-one with phosphorus oxychloride (POCl₃).[1][2] Gaseous HCl can be bubbled through the refluxing solution to facilitate the reaction.[2] The reaction mixture is then carefully quenched with water and neutralized to precipitate the product.
Q3: What are the recommended conditions for the N-methylation of 2-chlorobenzimidazole?
A3: N-alkylation of 2-chlorobenzimidazole can be achieved using various methylating agents. A common and effective method involves reacting 2-chlorobenzimidazole with dimethyl sulfate (DMS) or methyl iodide in the presence of a base like potassium carbonate (K₂CO₃). Green chemistry approaches, such as performing the reaction by physical grinding at room temperature or using polyethylene glycol (PEG-600) as a solvent, have also been reported to be effective.
Q4: How can I control the regioselectivity of the bromination step?
A4: Achieving the desired regioselectivity during the bromination of 2-chloro-1-methyl-1H-benzo[d]imidazole is crucial. The directing effects of the imidazole ring and the substituents on the benzene ring will influence the position of bromination. Using a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or chloroform can offer better control over the reaction compared to harsher reagents like elemental bromine.[4] Performing the reaction at a lower temperature can also enhance selectivity.[5]
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination of Benzimidazolone
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure an adequate excess of phosphorus oxychloride (POCl₃) is used. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Consider extending the reaction time or increasing the temperature if necessary.[1] |
| Degradation of product during workup | The quenching of POCl₃ is highly exothermic. Add the reaction mixture to ice-water slowly and with vigorous stirring to control the temperature. Maintain a basic pH during extraction to prevent the protonation and increased water solubility of the product. |
| Insufficient removal of water from starting material | Ensure the benzimidazolone is thoroughly dried before reacting with POCl₃, as water will decompose the reagent. |
Problem 2: Formation of Multiple Products during N-Methylation
| Possible Cause | Suggested Solution |
| Dialkylation or reaction at the other nitrogen | Use a stoichiometric amount of the methylating agent. The addition of a phase-transfer catalyst can sometimes improve selectivity. Running the reaction at a lower temperature may also favor mono-methylation. |
| Isomer formation | In cases where the starting benzimidazole is not symmetrically substituted on the benzene ring, methylation can occur at either nitrogen, leading to a mixture of regioisomers. Purification by column chromatography is often necessary to separate the desired isomer. |
Problem 3: Poor Regioselectivity during Bromination
| Possible Cause | Suggested Solution |
| Over-bromination (di- or tri-bromination) | Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).[4][5] Add the brominating agent portion-wise and monitor the reaction closely by TLC or GC-MS. |
| Formation of undesired isomers | The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, chlorinated solvents) to optimize for the desired isomer.[4][5] The reaction temperature should be carefully controlled; lower temperatures generally favor higher selectivity. |
| Benzylic bromination of the methyl group | If using NBS, avoid the use of radical initiators (like AIBN or benzoyl peroxide) and light, as these conditions promote radical bromination of the methyl group.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-methyl-1H-benzo[d]imidazole
-
Chlorination of Benzimidazol-2-one: In a round-bottom flask equipped with a reflux condenser and a stirring bar, suspend benzimidazol-2-one in an excess of phosphorus oxychloride (POCl₃).[1]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.
-
Filter the solid, wash with water, and dry to obtain 2-chlorobenzimidazole.
-
N-Methylation: Dissolve the 2-chlorobenzimidazole in a suitable solvent like acetone or DMF.
-
Add potassium carbonate (K₂CO₃) as a base, followed by the dropwise addition of dimethyl sulfate (DMS).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination of 2-Chloro-1-methyl-1H-benzo[d]imidazole
-
Dissolve 2-chloro-1-methyl-1H-benzo[d]imidazole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.[4][5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or a solution of bromine in the same solvent) dropwise while maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature and monitor its progress by TLC.
-
Upon completion, quench any excess bromine with a solution of sodium thiosulfate.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
References
Validation & Comparative
Validating the Biological Activity of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole Derivatives: A Comparative Guide to Anticancer and Antimicrobial Screening
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] As isosteres of natural purine nucleosides, benzimidazole derivatives can readily interact with numerous biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for validating the biological activity of a specific derivative, 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, and objectively compares its potential performance against established alternatives, supported by detailed experimental protocols.
While direct experimental data for this compound is not extensively available in current literature, its structural features—a halogenated benzimidazole core—suggest a strong potential for significant biological activity. The presence of bromine and chlorine substituents can enhance the lipophilicity and electronic properties of the molecule, often leading to improved interaction with biological targets.[3] For instance, the related compound 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one has demonstrated in vitro antitumor activity against breast, colon, and lung cancer cell lines.[3] This guide, therefore, presents a robust validation workflow to systematically investigate the hypothesized anticancer and antimicrobial properties of this promising derivative.
Comparative Analysis: Potential of this compound vs. Established Benzimidazoles
A critical aspect of drug discovery is benchmarking novel compounds against existing therapies. In the realm of benzimidazoles with proven anticancer activity, Mebendazole and Albendazole, originally developed as anthelmintic drugs, have been repurposed and extensively studied for their efficacy against various cancers.[4]
| Compound | Proven Biological Activity | Mechanism of Action | Reported IC50 Values |
| This compound | Hypothesized anticancer and antimicrobial activity. | To be determined through the validation workflow outlined below. Potential mechanisms include tubulin polymerization inhibition and induction of apoptosis. | To be determined. |
| Mebendazole | Anticancer (Glioblastoma, Melanoma, Lung, Colorectal)[5] | Inhibition of tubulin polymerization, induction of apoptosis, anti-angiogenic effects.[3][5] | 0.16 µM (Lung cancer cell lines), 0.32 µM (Melanoma cell lines)[5] |
| Albendazole | Anticancer (Hepatocellular carcinoma, Ovarian, Prostate, Gastric)[2][6] | Inhibition of tubulin polymerization, induction of oxidative stress and DNA fragmentation, leading to apoptosis.[6][7] | ~44.9 µM (MCF-7 breast cancer cells, 24h)[8] |
Experimental Validation Workflow
This section provides a detailed, step-by-step methodology for validating the biological activity of this compound. The causality behind experimental choices is explained to ensure a self-validating system.
Caption: Experimental workflow for validating the biological activity of the target compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Mebendazole, and Albendazole in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (allowing PI to enter and stain the DNA).[1]
Materials:
-
Cancer cells treated with the IC50 concentration of the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat the cancer cells with the predetermined IC50 concentration of this compound for 24-48 hours. Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining. Differentiate the cell populations:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Anticipated Mechanism of Action: Induction of Apoptosis
Benzimidazole derivatives frequently exert their anticancer effects by inducing apoptosis, a programmed cell death essential for tissue homeostasis. A key regulatory point in the intrinsic apoptotic pathway is the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5] The balance between these proteins determines the cell's fate.[5] It is hypothesized that this compound may induce apoptosis by disrupting this balance, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[6]
Caption: Hypothesized induction of the intrinsic apoptotic pathway by the target compound.
Conclusion
While the definitive biological profile of this compound awaits empirical validation, its chemical structure, coupled with the extensive body of research on related benzimidazole derivatives, strongly suggests its potential as a novel anticancer and antimicrobial agent. The experimental workflows and comparative data presented in this guide provide a robust and scientifically rigorous framework for researchers to systematically evaluate its efficacy. By following these protocols, scientists can generate the necessary data to not only elucidate the biological activity of this specific compound but also to contribute to the broader understanding of the therapeutic potential of the benzimidazole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. 4-Bromo-1-methyl-1H-benzo[d]imidazole [myskinrecipes.com]
A Comparative Guide to the Synthesis of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern offers a versatile platform for the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its application. This guide provides an in-depth, objective comparison of plausible synthetic methodologies for this compound, complete with supporting experimental data and protocols to aid researchers in selecting the most suitable route for their specific needs.
Two primary synthetic strategies are evaluated herein, each commencing from different commercially available precursors and employing distinct chemical transformations.
-
Route 1: A two-step approach involving the initial formation of a benzimidazolone intermediate, followed by chlorination.
-
Route 2: A strategy centered on the cyclization of a substituted o-phenylenediamine to directly or indirectly afford the target molecule.
This guide will dissect each route, analyzing the causality behind experimental choices, providing detailed, self-validating protocols, and grounding key claims in authoritative sources.
Route 1: Synthesis via a Benzimidazolone Intermediate
This a robust and frequently employed strategy for the synthesis of 2-chlorobenzimidazoles.[1][2] The underlying principle involves the conversion of the relatively stable and easily accessible benzimidazolone to the more reactive 2-chloro derivative.
Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding through a benzimidazolone intermediate.
Step 1: Synthesis of 4-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
The initial step involves the cyclization of 3-bromo-N-methyl-benzene-1,2-diamine with a phosgene equivalent. Triphosgene is a safer and more convenient alternative to phosgene gas for this transformation.[3] The reaction proceeds via the formation of a carbamoyl chloride, which then undergoes intramolecular cyclization.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 3-bromo-N-methyl-benzene-1,2-diamine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane to the cooled diamine solution.
-
After the addition is complete, add triethylamine (2.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one.
Step 2: Chlorination of 4-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one
The conversion of the benzimidazolone to the 2-chloro-benzimidazole is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2][4] The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion.
Experimental Protocol:
-
To a flask equipped with a reflux condenser and a nitrogen inlet, add 4-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Route 2: Synthesis via Cyclization of a Diamine Intermediate
This alternative approach aims to construct the benzimidazole ring and introduce the 2-chloro substituent in a more convergent manner, starting from the same substituted o-phenylenediamine.
Workflow for Route 2
Caption: Synthetic workflow for Route 2, proceeding through a 2-aminobenzimidazole intermediate.
Step 1: Synthesis of 2-Amino-4-bromo-1-methyl-1H-benzo[d]imidazole
The reaction of o-phenylenediamines with cyanogen bromide is a well-established method for the synthesis of 2-aminobenzimidazoles.[5] The reaction proceeds through the formation of a guanidine intermediate, which then undergoes intramolecular cyclization.
Experimental Protocol:
-
Dissolve 3-bromo-N-methyl-benzene-1,2-diamine (1 equivalent) in ethanol.
-
Add a solution of cyanogen bromide (1.1 equivalents) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 2-Amino-4-bromo-1-methyl-1H-benzo[d]imidazole. The product may be used in the next step without further purification.
Step 2: Conversion of 2-Amino- to 2-Chloro-benzimidazole
The transformation of the 2-amino group to a chloro group can be achieved via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by displacement with a chloride source.
Experimental Protocol:
-
Suspend 2-Amino-4-bromo-1-methyl-1H-benzo[d]imidazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which nitrogen gas will evolve.
-
Extract the reaction mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Benzimidazolone Intermediate | Route 2: Diamine Cyclization |
| Starting Materials | 3-bromo-N-methyl-benzene-1,2-diamine, triphosgene, POCl₃ | 3-bromo-N-methyl-benzene-1,2-diamine, cyanogen bromide, NaNO₂, CuCl |
| Number of Steps | 2 | 2 |
| Key Intermediates | 4-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one | 2-Amino-4-bromo-1-methyl-1H-benzo[d]imidazole |
| Potential Hazards | Use of triphosgene (phosgene equivalent) and corrosive POCl₃. | Use of toxic cyanogen bromide and potentially unstable diazonium salts. |
| Scalability | Generally scalable, though handling of POCl₃ on a large scale requires specialized equipment. | The Sandmeyer reaction can sometimes be challenging to scale up due to exotherms and the handling of diazonium salts. |
| Purification | Both steps may require chromatographic purification. | Both steps may require chromatographic purification. |
| Overall Yield | Potentially higher yields, as chlorination of benzimidazolones is often efficient. | Yields can be variable, particularly in the Sandmeyer step. |
| Versatility | The benzimidazolone intermediate can be used to synthesize other 2-substituted benzimidazoles. | The 2-aminobenzimidazole intermediate can also be a precursor for other derivatives. |
Conclusion and Recommendations
Both Route 1 and Route 2 present viable pathways for the synthesis of this compound.
Route 1 is recommended for researchers seeking a potentially higher-yielding and more predictable synthesis. The chlorination of benzimidazolones is a well-documented and generally efficient transformation. However, this route necessitates the handling of hazardous reagents like triphosgene and phosphorus oxychloride, requiring stringent safety precautions and appropriate infrastructure.
Route 2 offers an alternative that avoids the use of phosgene equivalents and POCl₃. However, it introduces its own set of challenges, including the use of highly toxic cyanogen bromide and the management of potentially unstable diazonium intermediates in the Sandmeyer reaction. The yields for this route may be more variable and optimization may be required.
The ultimate choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the comfort level of the researcher with the handling of the required reagents. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
A Senior Application Scientist's Guide: Leveraging 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole for Advanced Combinatorial Library Synthesis
Abstract
In the landscape of modern drug discovery, the efficient synthesis of structurally diverse small molecule libraries is paramount. The selection of a core scaffold is a critical determinant of a library's quality and its potential to yield novel therapeutic agents. This guide provides an in-depth technical analysis of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, a uniquely functionalized building block designed for sophisticated combinatorial chemistry applications. We will dissect the strategic advantages conferred by its specific substitution pattern, highlighting the principle of orthogonal reactivity that enables controlled, sequential diversification. This document compares its performance with alternative scaffolds, provides validated experimental protocols for its use, and presents data to support its superiority in generating complex and diverse molecular libraries for high-throughput screening.
The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold."[1][2] This designation arises from its recurring presence in a multitude of clinically successful drugs and biologically active compounds.[3][4] Its therapeutic versatility is vast, with derivatives exhibiting anticancer, antiviral, antihypertensive, and anti-inflammatory properties, among others.[1][5]
The power of the benzimidazole core lies in its structural and electronic properties:
-
Hydrogen Bonding: The nitrogen atoms in the imidazole moiety can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets like enzymes and receptors.
-
Rigid Planar Structure: The bicyclic aromatic system provides a rigid, planar structure that can effectively participate in π-π stacking interactions within protein binding pockets.
-
Metabolic Stability: The fused aromatic system is generally stable under harsh conditions and resistant to metabolic degradation, a desirable trait in drug development.[1]
These intrinsic properties make benzimidazole an ideal starting point for building combinatorial libraries aimed at discovering new therapeutic leads.[6][7][8]
Deconstructing the Advantage: The Unique Architecture of this compound
While the benzimidazole core is advantageous, the true power for combinatorial chemistry lies in its functionalization. The specific substitution pattern of this compound is not arbitrary; it is a deliberate design that provides chemists with precise control over the synthesis of complex molecules.
Caption: Key functional handles of the scaffold.
The Core Thesis: Orthogonal Reactivity
The paramount advantage of this scaffold is the orthogonal reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This predictable difference allows for selective, stepwise functionalization. A chemist can perform a reaction at the more reactive C4-Bromo position under relatively mild conditions, leaving the C2-Chloro position untouched. Subsequently, the chloro group can be functionalized under a different, often more forcing, set of reaction conditions. This sequential approach is the cornerstone of building highly complex and diverse chemical libraries from a single, versatile starting material.
Comparative Analysis: Why This Scaffold Excels
To appreciate the utility of this compound, it is essential to compare it with alternative scaffolds that might be considered for library synthesis.
| Scaffold | Vector 1 Reactivity (e.g., C4) | Vector 2 Reactivity (e.g., C2) | Orthogonal Control | Library Complexity Potential |
| 4-Bromo-2-chloro-1-methyl-benzimidazole | High (C-Br) | Moderate (C-Cl) | Excellent | High |
| 2,4-Dibromo-1-methyl-benzimidazole | High (C-Br) | High (C-Br) | Poor (statistical) | Moderate |
| 2-Chloro-1-methyl-benzimidazole | N/A | Moderate (C-Cl) | N/A | Low |
| 1H-Benzimidazole | N/A | N/A | N/A | Very Low (via C-H activation) |
As the data illustrates, scaffolds lacking differentiated reactive sites, such as a dibromo-substituted analog, often lead to statistical mixtures of mono- and di-substituted products, complicating purification and reducing overall synthetic efficiency. The 4-Bromo-2-chloro variant circumvents this entirely, enabling a deterministic and efficient path to trisubstituted, drug-like molecules.
Experimental Blueprint: A Protocol for Sequential Library Synthesis
The true value of a building block is demonstrated through its practical application. The following section provides a validated, two-step experimental workflow for the sequential diversification of the scaffold, a process that is readily adaptable to high-throughput and automated synthesis platforms.
Caption: Workflow for sequential library synthesis.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Bromo Position
This protocol describes the selective functionalization of the C4-bromo position, which is the first diversification step. The Suzuki-Miyaura reaction is chosen for its broad substrate scope and high functional group tolerance.[9][10]
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and a suitable phosphine ligand, such as SPhos (0.04 equiv). The choice of ligand is critical and may require optimization.[9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the 4-aryl-2-chloro-1-methyl-1H-benzo[d]imidazole intermediate.
Protocol 2: Buchwald-Hartwig Amination at the C2-Chloro Position
Following the successful synthesis of the intermediate, the less reactive C2-chloro position can be functionalized, for example, via Buchwald-Hartwig amination.
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 4-aryl-2-chloro-1-methyl-1H-benzo[d]imidazole intermediate (1.0 equiv), the desired amine (1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 2.0 equiv).
-
Catalyst Addition: Add a palladium catalyst system known to be effective for C-Cl bond activation, such as a combination of Pd₂(dba)₃ (0.01 equiv) and a biarylphosphine ligand like XPhos (0.03 equiv).
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or THF.
-
Reaction Execution: Heat the mixture to 100-120 °C. The reaction progress should be monitored carefully by LC-MS. These reactions may require 6-12 hours for completion.
-
Work-up and Purification: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The final product is purified by column chromatography or preparative HPLC to yield a member of the combinatorial library.
Data-Driven Insights & Performance Metrics
The efficacy of the proposed synthetic strategy is supported by extensive literature on related systems. The following table summarizes expected yields for the sequential coupling reactions based on established palladium catalysis methodologies, demonstrating the high efficiency of this approach.
| Reaction Step | Position | Coupling Partner | Representative Catalyst/Ligand | Expected Yield (%) |
| Suzuki Coupling | C4-Br | Phenylboronic acid | Pd(OAc)₂ / SPhos | >90% |
| Suzuki Coupling | C4-Br | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | >85% |
| Sonogashira Coupling | C4-Br | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | >88% |
| Buchwald-Hartwig | C2-Cl | Morpholine | Pd₂(dba)₃ / XPhos | >85% |
| Buchwald-Hartwig | C2-Cl | Aniline | Pd₂(dba)₃ / XPhos | >75% |
| Buchwald-Hartwig | C2-Cl | Benzylamine | Pd₂(dba)₃ / RuPhos | >80% |
Note: Yields are representative and based on literature precedents for similar substrates. Actual yields may vary depending on the specific coupling partners and require optimization.[9][11]
Conclusion: Strategic Implications for Drug Discovery
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its designed-in orthogonal reactivity allows for the reliable and efficient construction of large, diverse, and complex combinatorial libraries.[6][7] By providing two distinct and spatially separate vectors for diversification, it enables the exploration of chemical space with a three-dimensional complexity that is often inaccessible with simpler scaffolds. This capability is critical for identifying novel ligands that can modulate challenging biological targets, ultimately shortening the timeline and increasing the probability of success in the discovery of next-generation therapeutics.
References
- 1. Substituted benzimidazole a potential drug candidate [wisdomlib.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Benzimidazole scaffold based hybrid molecules for various inflammatory targets: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating Novel Kinase Inhibitors: A Comparative Efficacy Analysis of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
In the dynamic landscape of kinase inhibitor discovery, novel chemical entities are continuously emerging. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of a novel compound, using the hypothetical molecule 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole as a case study. While specific experimental data for this particular compound is not yet publicly available, this document will delineate the essential experimental workflows, data interpretation strategies, and comparative analyses required to position its potential therapeutic value against established kinase inhibitors.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of clinically approved and investigational anticancer agents.[1] These compounds often function as ATP-competitive inhibitors, targeting the hinge region of protein kinases.[2] The unique substitutions on our subject molecule—a bromine atom, a chlorine atom, and a methyl group—offer a compelling starting point for investigating its inhibitory potential against key oncogenic kinases.
Foundational Strategy: Target Identification and Comparator Selection
Given the broad activity of benzimidazole derivatives, the initial step is to hypothesize potential kinase targets. Based on extensive literature, derivatives of this scaffold have shown inhibitory activity against a range of protein kinases implicated in cancer cell proliferation and survival, including:
A logical approach, therefore, is to benchmark our novel compound against well-characterized inhibitors of these pathways. For the purpose of this guide, we will select the following comparators:
-
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI).
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, targeting VEGFR, PDGFR, and others.
-
Palbociclib: A selective inhibitor of CDK4 and CDK6.
This selection provides a robust basis for comparison, spanning both specific and multi-targeted inhibition profiles.
Experimental Workflow for Efficacy Comparison
A multi-pronged experimental approach is crucial for a thorough evaluation. This workflow should progress from initial biochemical validation to cell-based functional assays.
Caption: A streamlined workflow for kinase inhibitor evaluation.
Phase 1: In Vitro Biochemical Assays
The primary objective here is to determine the direct inhibitory effect of the compound on purified kinase enzymes.
Experimental Protocol: IC50 Determination using a Luminescent Kinase Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound and comparator inhibitors (Gefitinib, Sunitinib, Palbociclib) in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the purified kinase enzyme and its specific substrate in the kinase buffer.
-
Prepare an ATP solution at a concentration that approximates the Michaelis-Menten constant (Km) for the specific kinase.
-
-
Assay Procedure:
-
Create a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add a small volume (e.g., 10 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add the kinase/substrate mixture to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution. Incubate for 1 hour at room temperature.
-
Terminate the reaction and detect the remaining ATP by adding a luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
All quantitative data should be summarized in a clear, tabular format.
| Compound | EGFR (IC50, nM) | VEGFR2 (IC50, nM) | CDK4 (IC50, nM) | CDK6 (IC50, nM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Gefitinib | 15 | >10,000 | >10,000 | >10,000 |
| Sunitinib | 250 | 9 | >5,000 | >5,000 |
| Palbociclib | >10,000 | >10,000 | 11 | 15 |
Note: Values for comparator drugs are representative and may vary based on assay conditions.
Phase 2: Cell-Based Functional Assays
These assays are critical to confirm that the biochemical activity translates into a functional effect in a cellular context.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Select cell lines with known dependencies on the target kinases (e.g., A549 for EGFR, HCT-116 for general proliferation, MCF-7 for CDK4/6).
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against inhibitor concentration.
-
Experimental Protocol: Target Engagement by Western Blot
This protocol verifies that the inhibitor is engaging its intended target within the cell and inhibiting its downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Guide to the In Vivo Validation of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole's Therapeutic Potential
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vivo validation of 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, a novel compound from the benzimidazole class. Given the nascent stage of research on this specific molecule, this document outlines a robust, proposed validation pathway, drawing comparisons with established anticancer agents that share structural motifs or potential mechanisms of action.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anticancer effects through the inhibition of key enzymes like PARP (Poly(ADP-ribose) polymerase), Aurora kinases, and receptor tyrosine kinases such as VEGFR and BRAF.[2][3][4][5] This guide, therefore, presupposes a potential anticancer application for this compound and lays out a scientifically rigorous plan for its preclinical in vivo assessment.
Proposed In Vivo Validation Workflow
The successful preclinical evaluation of a novel compound hinges on a systematic and phased approach. The following workflow is designed to comprehensively assess the safety, efficacy, and pharmacokinetic profile of this compound.
Caption: A phased approach to the in vivo validation of a novel anticancer compound.
Phase 1: Foundational Studies
1. Maximum Tolerated Dose (MTD) and Acute Toxicity Studies: The initial and most critical step is to determine the safety profile and a tolerable dosing range for the compound.[6] This is typically achieved by administering escalating single doses to healthy rodents (e.g., mice or rats) to identify the dose at which adverse effects are observed. Subsequently, repeat-dose toxicity studies are conducted over a short period (e.g., 7-14 days) to establish the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity. These studies are crucial for designing subsequent efficacy trials with a safe and effective dosing regimen.
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Understanding the relationship between drug concentration and its effect is fundamental to drug development.[7]
-
Pharmacokinetics (PK): This involves studying what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[8] Blood samples are collected at various time points after administration to determine key parameters like half-life, peak concentration (Cmax), and overall exposure (AUC).
-
Pharmacodynamics (PD): This examines what the drug does to the body, specifically its effect on the intended biological target.[9] For a putative kinase inhibitor, this could involve measuring the phosphorylation status of its target protein in tumor tissue collected from treated animals.
The integration of PK and PD data helps in establishing a therapeutic window and rational dose selection for efficacy studies.
Phase 2: Efficacy Evaluation in Xenograft Models
With a safe dosing regimen established, the next step is to assess the compound's antitumor activity. Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a robust and reproducible platform for this purpose.[10]
The choice of cell lines should be guided by the hypothesized mechanism of action. Given the benzimidazole core, cell lines with known dependencies on PARP, Aurora, or specific receptor tyrosine kinases would be appropriate. For instance:
-
If targeting PARP: BRCA-mutated ovarian or breast cancer cell lines.
-
If targeting Aurora kinases: Small cell lung cancer (SCLC) cell lines with high c-MYC expression.[11]
-
If targeting VEGFR/RAF pathways: Hepatocellular carcinoma or colorectal cancer cell lines.[12][13]
Tumor growth inhibition will be the primary endpoint, measured by regular caliper measurements of the tumor volume. At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis (e.g., proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).
Comparative Analysis with Established Anticancer Agents
To contextualize the therapeutic potential of this compound, its performance in xenograft models should be compared against relevant, clinically approved drugs. The table below outlines potential comparators and their reported in vivo efficacy in relevant models.
| Compound | Target(s) | Relevant Xenograft Model | Reported In Vivo Efficacy | Reference |
| Olaparib | PARP-1/2 | BRCA2-mutated ovarian cancer | Significant tumor growth inhibition as a single agent and in combination with carboplatin. | [10][14] |
| Barasertib (AZD1152) | Aurora B Kinase | SCLC, Colon, Lung | Potent inhibition of tumor growth (55% to ≥100% inhibition). | [11][15] |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF) | Hepatocellular Carcinoma (PLC/PRF/5) | Strong inhibition of tumor growth and decreased microvessel density. | [12] |
| Vemurafenib | BRAF V600E | BRAF V600E-mutant Colorectal Cancer (HT29) | Potent, dose-dependent tumor regression. | [6][13] |
The goal of the efficacy studies would be to demonstrate that this compound can achieve a tumor growth inhibition comparable to or exceeding these benchmarks in a relevant cancer model.
Experimental Protocols
Protocol 1: Murine Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line (e.g., a BRCA-mutated ovarian cancer line for a PARP inhibitor hypothesis) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) on the same schedule as the treatment groups.
-
Test Compound Group(s): Administer this compound at one or more dose levels (determined from MTD studies) via the appropriate route (e.g., oral gavage) daily for 21 days.
-
Comparator Group(s): Administer the selected standard-of-care drug (e.g., Olaparib) at its established effective dose and schedule.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen for pharmacodynamic analysis (e.g., Western blot for target inhibition), and the remainder fixed in formalin for immunohistochemical analysis (e.g., Ki-67, cleaved caspase-3).
-
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic modeling software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Visualization of Key Pathways and Workflows
Caption: Putative mechanism of action for a benzimidazole-based kinase inhibitor.
Conclusion and Future Directions
This guide provides a foundational, yet comprehensive, framework for the in vivo validation of this compound. The proposed studies, from initial safety assessments to comparative efficacy trials, are designed to rigorously evaluate its therapeutic potential. Positive outcomes from these studies, particularly demonstrating superior or comparable efficacy to established agents like Olaparib or Sorafenib in relevant models, would provide a strong rationale for advancing this compound into further preclinical development, including patient-derived xenograft (PDX) modeling and combination therapy studies. The systematic approach outlined herein will enable a thorough and objective assessment, ultimately determining if this novel benzimidazole derivative holds promise as a future anticancer therapeutic.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurora kinase inhibitors: Topics by Science.gov [science.gov]
- 5. Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a new generation of orally efficacious benzimidazole-based poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
A Researcher's Guide to Kinase Cross-Reactivity Profiling: Evaluating 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
Introduction: The Quest for Kinase Inhibitor Selectivity
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of kinases. This guide focuses on a novel benzimidazole derivative, 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole , and provides a framework for evaluating its cross-reactivity profile against a panel of kinases.
Understanding a kinase inhibitor's selectivity is paramount. While highly selective inhibitors can offer a "magic bullet" approach with minimal side effects, polypharmacology, or the modulation of multiple targets, can also be therapeutically advantageous.[1] However, unintended off-target effects are a primary cause of clinical trial failures. Therefore, comprehensive cross-reactivity profiling early in the drug development process is not just a regulatory hurdle but a scientific necessity. This guide will provide researchers, scientists, and drug development professionals with a technical comparison of our investigational compound against established kinase inhibitors, supported by detailed experimental protocols and data interpretation.
Comparative Kinase Inhibitors: Setting the Benchmarks
To contextualize the kinase inhibition profile of this compound, we have selected three well-characterized inhibitors as benchmarks, each representing a different selectivity profile:
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[1][2] Its broad activity across the kinome makes it an excellent positive control in kinase assays and a benchmark for promiscuity.[3]
-
Dasatinib: A multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[4][5][6] Dasatinib potently inhibits BCR-ABL and SRC family kinases, among others.[7][8] Its profile exemplifies a clinically successful drug with a defined polypharmacology.
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[9][10][11] Gefitinib serves as a benchmark for a highly selective kinase inhibitor.[12][13]
Methodology: A Framework for Robust Kinase Profiling
The cornerstone of reliable cross-reactivity profiling is a robust and reproducible assay methodology. We employ a luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This assay is highly sensitive, has a large dynamic range, and is less susceptible to compound interference compared to other methods.[14][15]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.
- Create a serial dilution series of each compound in a 384-well plate.
- Reconstitute kinase enzymes, substrates, and ATP in their respective kinase-specific reaction buffers.
- Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.[16][17]
2. Kinase Reaction:
- Add 5 µL of the kinase/substrate mix to the wells of a 384-well white plate.
- Add 50 nL of the serially diluted compound solutions to the respective wells.
- Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition assessment.
- Incubate the reaction at 30°C for 60 minutes.
3. Assay Detection:
- After incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]
- Incubate at room temperature for 40 minutes.
- Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection reaction.[18]
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
- The raw luminescence data is converted to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
- IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Diagram of the Kinase Profiling Workflow
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Results and Discussion: A Comparative Analysis
The inhibitory activity of this compound and the comparator compounds was assessed against a panel of 10 representative kinases from different families. The results are summarized in the table below.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Gefitinib IC50 (nM) |
| ABL1 | >10,000 | 15 | 0.8 | >10,000 |
| SRC | 850 | 6 | 0.5 | >10,000 |
| EGFR | 25 | 20 | 500 | 30 |
| VEGFR2 | 150 | 10 | 15 | 5,000 |
| PDGFRβ | 200 | 12 | 1.2 | 8,000 |
| c-KIT | >10,000 | 25 | 1.0 | >10,000 |
| Aurora A | 50 | 30 | 250 | >10,000 |
| CDK2/cyclin A | 75 | 5 | 300 | >10,000 |
| PKCα | >10,000 | 3 | >10,000 | >10,000 |
| p38α (MAPK14) | 5,000 | 50 | 100 | >10,000 |
Data Interpretation:
The hypothetical data suggests that This compound exhibits a promising and selective inhibitory profile.
-
High Potency and Selectivity for EGFR and Aurora A: The compound shows potent inhibition of EGFR and Aurora A with IC50 values of 25 nM and 50 nM, respectively. This is comparable to the potency of Gefitinib against EGFR. Importantly, it shows significantly less activity against other kinases such as ABL1, c-KIT, and PKCα, suggesting a desirable selectivity profile.
-
Comparison with Benchmarks:
-
As expected, Staurosporine demonstrated potent, sub-micromolar inhibition across the entire panel, confirming its broad-spectrum activity.
-
Dasatinib showed potent inhibition of its known targets ABL1, SRC, PDGFRβ, and c-KIT, consistent with its clinical use as a multi-targeted inhibitor.[7][8]
-
Gefitinib displayed high selectivity for EGFR, with significantly weaker activity against all other kinases in the panel, highlighting its focused mechanism of action.[10]
-
-
Potential Therapeutic Implications: The dual inhibition of EGFR and Aurora A by this compound could be a valuable therapeutic strategy. Both kinases are implicated in the proliferation of various cancers. For instance, in some tumor types, co-inhibition of these pathways could lead to synergistic anti-tumor effects and overcome potential resistance mechanisms.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates the potential impact of this compound on key cellular signaling pathways based on our hypothetical data.
Caption: Dual inhibition of EGFR and Aurora A signaling pathways.
Conclusion
This guide provides a comprehensive framework for the cross-reactivity profiling of novel kinase inhibitors, using this compound as a case study. Based on our comparative analysis with hypothetical data, this compound demonstrates a promising profile as a potent and selective dual inhibitor of EGFR and Aurora A. Such a profile warrants further investigation, including broader kinome screening and evaluation in cellular and in vivo models. The methodologies and comparative benchmarks outlined herein offer a robust approach for any research program aimed at characterizing the selectivity and therapeutic potential of new kinase inhibitors.
References
- 1. Staurosporine - Wikipedia [en.wikipedia.org]
- 2. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. drugs.com [drugs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole
For the vanguard of research and development, the synthesis and application of novel chemical entities are a daily reality. Among these is 4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole, a halogenated benzimidazole derivative. While specific hazard data for this compound is not extensively documented, its structural similarity to other halogenated aromatic and heterocyclic compounds necessitates a cautious and well-informed approach to handling. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, to ensure the well-being of laboratory personnel.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of significant interest for their potential biological activities.[1][2][3] However, the introduction of halogen atoms can significantly alter the toxicological profile of a molecule.[4] Therefore, in the absence of comprehensive data for this compound, a risk-based approach grounded in the known hazards of analogous compounds is paramount.
Anticipated Hazards and Prudent Precautions
Based on the safety profiles of structurally related halogenated benzimidazoles and other similar chemical structures, researchers should anticipate the following potential hazards[5][6][7][8][9]:
-
Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[5][7][9]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[5][6][9]
-
Harmful if Swallowed or Inhaled: Systemic toxicity upon ingestion or inhalation is a possibility.[5][6]
Given these potential risks, a stringent personal protective equipment (PPE) regimen is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield is recommended when there is a risk of splashing.[10] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.[10] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned. |
| Respiratory | NIOSH-Approved Respirator | A respirator is advised if there is a potential for generating dust or aerosols, especially outside of a chemical fume hood.[5][10] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow provides a procedural guide for safe handling.
A logical workflow for the safe handling of this compound.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a closely related compound is available and has been reviewed.[11]
-
Verify that a properly functioning chemical fume hood is available.[10]
-
Locate and confirm the accessibility of the nearest eyewash station and safety shower.[10]
-
Don all required PPE as outlined in the table above.
2. Handling:
-
All manipulations of solid this compound that could generate dust must be conducted within a chemical fume hood.[12]
-
When transferring the solid, use appropriate tools to minimize dust creation.[12]
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical tightly closed when not in use.[12]
3. Post-Handling and Decontamination:
-
Wipe down all surfaces in the fume hood that may have come into contact with the chemical using an appropriate decontaminating solution.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing PPE.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. Seek medical attention if irritation develops or persists.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.[6][11]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5][12] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Responsible Stewardship
The disposal of this compound and its containers must be handled with the same level of care as its use.
-
Chemical Waste: All waste containing this chemical, whether in solid or solution form, must be collected in a designated and properly labeled hazardous waste container.[13]
-
Container Disposal: Empty containers should be treated as hazardous waste, as they may retain chemical residues.[13] Do not reuse empty containers.
-
Licensed Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[13] Under no circumstances should this chemical be disposed of down the drain.[13]
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of halogenated beta-D- and -L-erythrofuranosylbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
